molecular formula C12H22N2O B3093187 1-Cyclohexanecarbonyl-3-methylpiperazine CAS No. 1240574-50-8

1-Cyclohexanecarbonyl-3-methylpiperazine

Cat. No.: B3093187
CAS No.: 1240574-50-8
M. Wt: 210.32 g/mol
InChI Key: IJPAPOJGMLRQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexanecarbonyl-3-methylpiperazine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyclohexanecarbonyl-3-methylpiperazine is 210.173213330 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclohexanecarbonyl-3-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexanecarbonyl-3-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPAPOJGMLRQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264375
Record name Cyclohexyl(3-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240574-50-8
Record name Cyclohexyl(3-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240574-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(3-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-Cyclohexanecarbonyl-3-methylpiperazine: A Technical Guide for Regioselective Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

In the landscape of modern medicinal chemistry, functionalized piperazines serve as ubiquitous pharmacophores, frequently deployed as core scaffolds in the development of G-protein-coupled receptor (GPCR) modulators, including dopamine and serotonin receptor ligands Discovery, Optimization and Characterization of ML417[1].

The compound 1-cyclohexanecarbonyl-3-methylpiperazine (CAS: 1240574-50-8, Formula: C₁₂H₂₂N₂O) Cyclohexyl(3-methyl-1-piperazinyl)methanone[2] is a highly valuable synthetic intermediate. Its architecture combines the lipophilic bulk of a cyclohexyl group with the hydrogen-bonding capability of a secondary amine, while the C3-methyl group provides critical steric tuning. Synthesizing this molecule requires strict regiochemical control, as the starting material, 2-methylpiperazine, possesses two distinct nucleophilic nitrogen centers.

Mechanistic Rationale: The Regioselectivity Challenge

The synthesis of 1-cyclohexanecarbonyl-3-methylpiperazine relies on the inherent steric differentiation within 2-methylpiperazine.

By standard IUPAC numbering, 2-methylpiperazine contains a sterically hindered nitrogen (N1, adjacent to the C2-methyl group) and a sterically unhindered nitrogen (N4). When subjected to acylation, the electrophile preferentially attacks the unhindered N4 lone pair due to a significantly lower activation energy barrier Innovation in the discovery of the HIV-1 attachment inhibitor temsavir[3].

Nomenclature Shift: Acylation at N4 yields 4-acyl-2-methylpiperazine. However, when the molecule is named as a 1-acyl derivative, the ring is renumbered starting from the acylated nitrogen. The former N4 becomes N1, and the methyl group at C2 shifts to the C3 position relative to the new N1. Thus, 4-acyl-2-methylpiperazine is structurally identical to 1-acyl-3-methylpiperazine .

Pathway SM 2-Methylpiperazine (N4 Unhindered) TS_Kinetic Kinetic Attack at N4 (Low Steric Penalty) SM->TS_Kinetic 0 °C, Base TS_Thermo Attack at N1 (High Steric Clash) SM->TS_Thermo RT, Excess Reagent Reagent Cyclohexanecarbonyl Chloride Reagent->TS_Kinetic Reagent->TS_Thermo P_Major 1-Cyclohexanecarbonyl- 3-methylpiperazine (Major) TS_Kinetic->P_Major Fast P_Minor 1-Cyclohexanecarbonyl- 2-methylpiperazine (Minor) TS_Thermo->P_Minor Slow

Mechanistic pathway highlighting the kinetic preference for N4 acylation yielding the major product.

Experimental Workflows (Self-Validating Protocols)

To achieve high yields and >95% regiochemical purity, the acylation must be strictly maintained under kinetic control. Below are two field-proven, self-validating methodologies.

Protocol A: Homogeneous Kinetic Acylation in Anhydrous DCM

This protocol utilizes low temperatures and steric bulk in the base to suppress thermodynamic equilibration and diacylation.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-methylpiperazine (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq, 15 mmol). Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, thereby minimizing the formation of reactive acyl-ammonium intermediates that can degrade regioselectivity.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Lower thermal energy strictly limits the reaction to the lowest activation energy pathway (attack at the unhindered N4).

  • Electrophile Addition: Dissolve cyclohexanecarbonyl chloride (0.95 eq, 9.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel. Causality: Using the acid chloride as the limiting reagent and adding it dropwise maintains a low localized electrophile concentration, statistically suppressing diacylation.

  • Workup: Stir for 2 hours at 0 °C. Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Acylation

For larger scale syntheses, a biphasic aqueous/organic system offers a "greener" alternative that leverages interfacial reaction dynamics to protect the product from over-reaction.

Workflow Step1 1. Dissolve 2-Methylpiperazine in 0.5 M NaOH (aq) Step2 2. Cool biphasic system (Water/Organic) to 0-5 °C Step1->Step2 Step3 3. Dropwise addition of Cyclohexanecarbonyl Chloride Step2->Step3 Step4 4. Phase separation & Organic layer extraction Step3->Step4 Step5 5. Acid/Base Wash & Chromatographic Purification Step4->Step5

Step-by-step workflow for the biphasic Schotten-Baumann regioselective acylation.

  • Aqueous Phase Setup: Dissolve 2-methylpiperazine (2.0 eq) in 0.5 M NaOH (aq). Causality: The aqueous base keeps the diamine deprotonated and partitions the highly polar unreacted starting material entirely in the aqueous phase.

  • Biphasic Initiation: Add an equal volume of ethyl acetate or DCM. Cool the vigorously stirring biphasic mixture to 0–5 °C.

  • Interfacial Reaction: Add cyclohexanecarbonyl chloride (1.0 eq) dropwise. Causality: The acylation occurs at the phase boundary. Once the mono-acylated product (1-cyclohexanecarbonyl-3-methylpiperazine) forms, its increased lipophilicity causes it to immediately partition into the organic layer, physically separating it from the aqueous amine pool and preventing diacylation.

  • Isolation: Separate the organic phase, wash with 0.1 M HCl (to remove trace unreacted diamine), dry, and evaporate to yield the target compound.

Analytical Characterization & Data Presentation

To validate the success of the synthesis and confirm regiochemical purity, the isolated product must be subjected to a rigorous analytical panel.

ParameterAnalytical TechniqueExpected Value / SignalDiagnostic Significance
Molecular Mass ESI-MS (Positive Ion Mode)m/z 211.18 [M+H]⁺Confirms the exact mass of C₁₂H₂₂N₂O (MW: 210.32 g/mol ).
Regiochemical Purity HPLC (Reverse Phase C18)Single dominant peak (>95% AUC)Validates the kinetic suppression of the 1-acyl-2-methylpiperazine isomer and diacylated byproducts.
Carbonyl Formation FT-IR SpectroscopyStrong absorption at ~1640 cm⁻¹Indicates the formation of a tertiary amide bond (C=O stretch).
Structural Mapping ¹H NMR (400 MHz, CDCl₃)~1.0-1.2 ppm (d, 3H, -CH₃)Confirms the integrity of the C3-methyl group post-acylation.
Acyl Incorporation ¹³C NMR (100 MHz, CDCl₃)~174.5 ppmDiagnostic peak for the newly formed amide carbonyl carbon.

Conclusion

The synthesis of 1-cyclohexanecarbonyl-3-methylpiperazine is a masterclass in exploiting the innate steric biases of asymmetric heterocycles. By strictly enforcing kinetic control—via low temperatures, bulky non-nucleophilic bases, or biphasic Schotten-Baumann partitioning—chemists can achieve high regioselectivity without the need for cumbersome, multi-step protection/deprotection orthogonal strategies.

References

  • CAS 1240574-50-8: Cyclohexyl(3-methyl-1-piperazinyl)
  • Source: nih.
  • Source: nih.

Sources

1-Cyclohexanecarbonyl-3-methylpiperazine: Structural Profiling, Regioselective Synthesis, and Applications in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identification

1-Cyclohexanecarbonyl-3-methylpiperazine (CAS: 1240574-50-8) is a highly versatile, privileged building block extensively utilized in medicinal chemistry and Fragment-Based Drug Discovery (FBDD). Characterized by a unique structural triad—a lipophilic cyclohexyl group, a rigidifying methanone (carbonyl) linker, and a basic 3-methylpiperazine core—this compound serves as a foundational scaffold for developing CNS therapeutics, antimicrobial agents, and kinase inhibitors[1].

As a Senior Application Scientist, understanding the physicochemical nuances and the synthetic causality behind this molecule is critical. This guide deconstructs its structural properties, details a self-validating regioselective synthesis protocol, and explains the analytical phenomena required to verify its integrity.

Physicochemical & Structural Profiling

The pharmacological potential of 1-cyclohexanecarbonyl-3-methylpiperazine is deeply rooted in its distinct structural domains[1]. Each functional group is deliberately selected to optimize pharmacokinetic and pharmacodynamic profiles:

  • Cyclohexyl Domain: Enhances the overall lipophilicity (LogP) of the molecule. This non-polar bulk facilitates passive diffusion across biological membranes, making it a prime moiety for targeting the blood-brain barrier (BBB)[2].

  • Methanone (Carbonyl) Core: Acts as a potent hydrogen-bond acceptor. Furthermore, the tertiary amide bond restricts conformational flexibility, orienting the piperazine and cyclohexyl rings into defined vectors for receptor binding.

  • 3-Methylpiperazine Moiety: The secondary amine (N4) acts as a basic center (capable of physiological salt formation) and a hydrogen-bond donor. The C3-methyl group introduces a chiral center and provides steric shielding, which enhances metabolic stability by hindering CYP450-mediated N-dealkylation[2].

Table 1: Physicochemical and Identification Data
PropertyValueImplication / Causality
CAS Number 1240574-50-8Unique regulatory identifier for chemical tracking[1].
IUPAC Name Cyclohexyl(3-methyl-1-piperazinyl)methanoneReflects IUPAC prioritization of the acylated nitrogen as N1[1].
Molecular Formula C12H22N2ODetermines exact mass targeting for HRMS validation[1].
Molecular Weight 210.32 g/mol Optimal size (<300 Da) for Fragment-Based Drug Discovery[3].
SMILES C(=O)(N1CC(C)NCC1)C2CCCCC2Defines topological connectivity for in silico modeling[1].
H-Bond Donors/Acceptors 1 / 2Balanced profile for target interaction and aqueous solubility.

Mechanistic Synthesis & Regioselective Protocol

The synthesis of 1-cyclohexanecarbonyl-3-methylpiperazine relies on the highly regioselective acylation of 2-methylpiperazine.

Causality of Experimental Design: 2-Methylpiperazine possesses two secondary amines. The nitrogen at position 4 is flanked by two methylene (-CH2-) groups, making it sterically unhindered. Conversely, the nitrogen at position 1 is adjacent to the C2-methyl group, creating significant steric bulk. By conducting the acylation under strict kinetic control (-78 °C) with exactly 1.0 equivalent of cyclohexanecarbonyl chloride, the electrophile preferentially attacks the less hindered N4[4].

Nomenclature Shift: Upon successful acylation at N4, IUPAC nomenclature rules dictate that the acylated nitrogen is prioritized as N1. Thus, the product is correctly designated as 1-cyclohexanecarbonyl-3-methylpiperazine.

Step-by-Step Self-Validating Protocol
  • Preparation: Dissolve 2-methylpiperazine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Kinetic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the thermodynamic di-acylation pathway and maximize regioselectivity[4].

  • Electrophile Addition: Add cyclohexanecarbonyl chloride (1.0 eq) dropwise over 30 minutes to prevent localized concentration spikes.

  • Controlled Warming: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • In-Process Validation: Monitor via HPLC. A self-validating system requires the absence of di-acylated byproducts. If unreacted 2-methylpiperazine remains, add polymer-bound benzaldehyde (scavenger resin) to sequester the diamine. This ensures the final product can be isolated in high purity via simple filtration, bypassing the need for lossy column chromatography.

Synthesis A 2-Methylpiperazine (Sterically Differentiated Amines) C DCM, DIPEA -78°C to 0°C A->C B Cyclohexanecarbonyl Chloride (1.0 eq) B->C D Regioselective Acylation (Kinetic Control) C->D Electrophilic Attack at less hindered N E 1-Cyclohexanecarbonyl- 3-methylpiperazine D->E >95% Regioselectivity F In-Process HPLC & Scavenger Resin Validation E->F Purity Confirmation

Regioselective synthesis workflow of 1-cyclohexanecarbonyl-3-methylpiperazine under kinetic control.

Analytical Validation: The Amide Rotamer Phenomenon

When validating the synthesized compound via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers must account for the presence of amide rotamers .

Causality: The tertiary amide bond (N-CO) possesses partial double-bond character due to resonance, which severely restricts free rotation. At room temperature, this restricted rotation causes the molecule to exist as a mixture of slowly interconverting conformational isomers (rotamers) on the NMR timescale[5].

Self-Validating Signature: In the ¹H and ¹³C NMR spectra, signals for the piperazine ring protons (especially those adjacent to the acylated nitrogen) will appear broadened or duplicated. This is a hallmark of N-acyl piperazines and validates the structural integrity of the amide bond, rather than indicating an impure sample[6]. To definitively validate the structure, perform Variable-Temperature NMR (VT-NMR) by heating the sample to ~80 °C in DMSO-d6; the duplicated signals will coalesce into sharp, singular peaks, confirming the rotameric effect.

Pharmacological Utility & Fragment-Based Drug Design

In FBDD, 1-cyclohexanecarbonyl-3-methylpiperazine acts as an ideal vector-building fragment. The piperazine N4 provides a versatile, nucleophilic attachment point for further functionalization (e.g., reductive amination, SNAr, or urea formation) to build larger pharmacophores. Structurally similar motifs are famously utilized in anthelmintic drugs (e.g., Praziquantel analogs) and atypical antipsychotics, where the balance of lipophilicity and basicity dictates target engagement and pharmacokinetic success.

Pharmacophore Core 1-Cyclohexanecarbonyl-3-methylpiperazine Pharmacophore Elements Cyclohexyl Cyclohexyl Ring (Lipophilic Domain) Core->Cyclohexyl Membrane Permeability Carbonyl Methanone Carbonyl (H-Bond Acceptor) Core->Carbonyl Target Interaction Piperazine Piperazine N4 (Basic Center / H-Bond Donor) Core->Piperazine Salt Bridge Formation Methyl C3-Methyl Group (Steric Shield) Core->Methyl Metabolic Stability

Pharmacophore mapping of 1-cyclohexanecarbonyl-3-methylpiperazine for drug design.

References

  • National Institutes of Health (PMC). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. (Reference for regioselective acylation of 2-methylpiperazine). Retrieved from:[Link]

  • ResearchGate. Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling. (Reference for amide rotamers in NMR). Retrieved from: [Link]

Sources

Spectroscopic Elucidation of 1-Cyclohexanecarbonyl-3-methylpiperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexanecarbonyl-3-methylpiperazine (C₁₂H₂₂N₂O) is a highly versatile structural motif frequently utilized in medicinal chemistry and drug development. Featuring a basic secondary amine, a chiral center, and a sterically demanding acyl group, this molecule presents unique analytical challenges. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic elucidation (NMR, IR, MS) of this compound. Designed for analytical scientists, this guide emphasizes the physical chemistry behind the spectra—specifically the conformational dynamics of amide rotamers—and provides self-validating experimental protocols to ensure absolute structural confidence.

Conformational Dynamics & Analytical Challenges

The spectroscopic profile of 1-cyclohexanecarbonyl-3-methylpiperazine is heavily dictated by its three-dimensional dynamics. The molecule contains a partial double bond between the piperazine nitrogen (N1) and the carbonyl carbon. The delocalization of the nitrogen lone pair into the carbonyl


-system restricts rotation around the N–C(=O) bond.

At room temperature (298 K), the rate of this rotation is comparable to the NMR timescale. Consequently, the molecule exists as a mixture of two distinct conformers (rotamers)—cis and trans relative to the carbonyl oxygen. This phenomenon results in the characteristic broadening or duplication of proton and carbon signals adjacent to the amide bond [1]. Recognizing and resolving this dynamic exchange is the critical first step in preventing the misidentification of rotamers as chemical impurities.

Primary Structural Elucidation: NMR and IR

Nuclear Magnetic Resonance (NMR) Spectroscopy

To accurately assign the structure, both ¹H and ¹³C NMR must be evaluated with an understanding of the molecule's spatial geometry. The protons at the C2 and C6 positions of the piperazine ring are directly adjacent to the restricted amide bond, causing them to appear as broad, complex multiplets at room temperature. Conversely, the C3-methyl group and the C4-amine proton are sufficiently distal from the anisotropic cone of the carbonyl to remain relatively sharp [2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

Chemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
1.05d (J = 6.5 Hz)3HC3-CH₃ : Split by the single adjacent C3 proton.
1.15 – 1.85m10HCyclohexyl CH₂ (C2'-C6') : Complex overlapping aliphatic multiplets.
1.95br s1HN4-H : Broad due to quadrupolar relaxation of ¹⁴N; exchanges with D₂O.
2.45tt (J = 11.5, 3.5 Hz)1HCyclohexyl CH (C1') : Deshielded by the adjacent carbonyl group.
2.65 – 3.10m3HPiperazine C3-H, C5-H : Upfield relative to C2/C6 due to distance from acyl group.
3.60 – 4.40br m4HPiperazine C2-H, C6-H : Severely broadened due to intermediate exchange of amide rotamers [1].

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (ppm)AssignmentNotes on Conformational Effects
174.8C=O (Amide)Characteristic tertiary amide carbonyl [2].
51.5Piperazine C3Sharp signal; unaffected by rotameric exchange.
49.2, 45.8Piperazine C2, C6Broadened/split into two distinct signals due to cis/trans rotamers.
46.5Piperazine C5
40.8Cyclohexyl C1'Alpha-carbon to the carbonyl.
29.6, 25.9, 25.8Cyclohexyl C2'-C6'Aliphatic ring carbons.
19.2C3-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. Because the molecule contains a highly polar carbonyl and a secondary amine capable of hydrogen bonding, Attenuated Total Reflectance (ATR) is preferred to avoid the moisture interference common in KBr pellet preparations.

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group / Assignment
3320Weak, BroadN-H stretch : Confirms the presence of the secondary amine at position 4.
2925, 2850Strong, SharpC-H stretch : Aliphatic stretches dominated by the cyclohexyl ring.
1640Strong, SharpC=O stretch (Amide I) : Lower wavenumber than ketones due to nitrogen resonance.
1445MediumC-H bending : Aliphatic scissoring.
1250MediumC-N stretch (Amide III) : Confirms the piperazine-acyl linkage.

Mass Spectrometry & Fragmentation Pathways

Electrospray Ionization (ESI) is the optimal ionization technique for this molecule. The basic secondary amine (N4) possesses a high proton affinity, resulting in exceptional ionization efficiency in positive mode (ESI+).

During Collision-Induced Dissociation (CID) in MS/MS, the molecule fragments predictably. The weakest bond under these conditions is the exocyclic C-N amide bond. Cleavage here yields two highly stable fragments: the acylium ion and the protonated methylpiperazine core [3].

Table 4: ESI-HRMS Data (Positive Ion Mode)

m/z (Observed)Ion TypeFormulaAssignment / Fragment
211.1805[M+H]⁺C₁₂H₂₃N₂O⁺Protonated molecular ion.
233.1624[M+Na]⁺C₁₂H₂₂N₂ONa⁺Sodium adduct.
111.0804FragmentC₇H₁₁O⁺Cyclohexanecarbonyl cation (Acylium cleavage).
101.1073FragmentC₅H₁₃N₂⁺3-Methylpiperazin-1-ium ion.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be self-validating. The following workflows are designed to inherently prove their own accuracy by ruling out false positives (e.g., mistaking rotamers for impurities).

Protocol 4.1: Variable Temperature (VT) NMR for Rotamer Coalescence

Purpose: To definitively prove that peak broadening at 3.60–4.40 ppm is caused by conformational isomerism rather than chemical contamination. Self-Validation Mechanism: Thermal cycling. If the sample is heated and the peaks sharpen, then cooled and the peaks broaden again, the phenomenon is purely kinetic and thermodynamic, confirming high sample purity [1].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ (chosen over CDCl₃ for its higher boiling point).

  • Baseline Acquisition (298 K): Acquire a standard 1D ¹H NMR spectrum. Note the broad multiplets for the C2/C6 piperazine protons.

  • Incremental Heating: Increase the probe temperature to 330 K, 350 K, and finally 365 K. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Observation: At ~365 K, the thermal energy surpasses the activation barrier (

    
    ) of the amide bond. The broad multiplets will coalesce into sharp, time-averaged singlets/multiplets.
    
  • Validation (Cooling): Return the probe to 298 K and re-acquire the spectrum to ensure the broad peaks return, proving no thermal degradation occurred.

Protocol 4.2: D₂O Exchange NMR

Purpose: To unambiguously identify the N4-H proton. Self-Validation Mechanism: Isotopic exchange. Only labile protons (like amines) will exchange with deuterium and disappear from the ¹H spectrum.

  • Initial Scan: Acquire a ¹H NMR spectrum in CDCl₃. Identify the broad singlet at ~1.95 ppm.

  • Spiking: Add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Agitation: Shake the tube vigorously for 30 seconds to facilitate phase transfer and isotopic exchange (N-H

    
     N-D).
    
  • Re-acquisition: Run the ¹H NMR again. The peak at 1.95 ppm will vanish, validating its assignment as the secondary amine proton.

Protocol 4.3: LC-ESI-HRMS Analysis

Purpose: To determine exact mass and structural fragments. Self-Validation Mechanism: Mass error calculation. An exact mass within


 3 ppm of the theoretical mass confirms the elemental composition.
  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid (formic acid ensures protonation of the N4 amine).

  • Chromatography: Elute through a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of 5% to 95% organic phase over 5 minutes.

  • Ionization: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.

  • Data Processing: Extract the [M+H]⁺ peak. Calculate the mass error: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000. Ensure the result is < 3 ppm.

Orthogonal Validation Workflow

The following logic diagram illustrates the required multi-modal approach to validate the structure of amide-containing piperazine derivatives.

G A Sample Prep (>95% Purity) B 1H & 13C NMR (RT) Identify Rotamers A->B D ATR-FTIR Spectroscopy Functional Group ID A->D E ESI-HRMS / MS-MS Exact Mass & Fragments A->E C Variable Temp (VT) NMR Coalesce Amide Signals B->C If signals broad F Orthogonal Data Integration Structure Confirmation C->F D->F E->F

Figure 1: Multimodal spectroscopic validation workflow for piperazine derivatives.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Beilstein Journal of Organic Chemistry URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition John Wiley & Sons URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Standards) National Institute of Standards and Technology URL:[Link]

Preclinical Pharmacokinetic Profiling of 1-Cyclohexanecarbonyl-3-methylpiperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-Cyclohexanecarbonyl-3-methylpiperazine (CAS: 1240574-50-8) represents a highly versatile chemical scaffold frequently utilized in medicinal chemistry. Structurally, it is characterized by a lipophilic cyclohexyl group linked via a methanone (amide) bridge to a basic 3-methylpiperazine moiety.

From an Application Scientist’s perspective, predicting and validating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of such a compound requires a deep understanding of its structural motifs. The cyclohexyl ring drives lipophilicity (increasing membrane permeability but potentially increasing hepatic clearance), while the secondary amine on the piperazine ring provides a basic pKa (~9.0–9.5), ensuring the molecule is largely protonated at physiological pH. This protonation state enhances aqueous solubility but necessitates active or paracellular transport mechanisms across tight physiological barriers.

This whitepaper outlines the definitive, causality-driven protocols required to establish a robust pharmacokinetic (PK) profile for this compound, transitioning from in vitro predictive models to in vivo validation.

Predictive Metabolic Pathways

Before initiating empirical assays, we must establish a mechanistic hypothesis for the compound's biotransformation. The amide bond is generally resistant to plasma esterases, shifting the primary clearance mechanism to hepatic Cytochrome P450 (CYP450) enzymes. The structural "soft spots" for oxidation include the sterically accessible positions on the cyclohexyl ring and the N-dealkylation/oxidation of the piperazine ring.

MetabolicPathway Parent 1-Cyclohexanecarbonyl- 3-methylpiperazine CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Hepatic Extraction Metab1 Cyclohexyl Hydroxylation (Phase I) CYP->Metab1 Oxidation Metab2 Piperazine N-Oxidation (Phase I) CYP->Metab2 Oxidation Phase2 Glucuronidation / Excretion (Phase II) Metab1->Phase2 UGT Enzymes Metab2->Phase2 UGT Enzymes

Predicted Phase I and Phase II metabolic pathways for 1-Cyclohexanecarbonyl-3-methylpiperazine.

In Vitro Pharmacokinetic Profiling Protocols

To build a self-validating data package, we employ a tiered in vitro approach. Every protocol described below is designed with internal control mechanisms to ensure data trustworthiness.

Intestinal Permeability (Caco-2 Bidirectional Assay)

To predict oral absorption, we utilize the Caco-2 human colon carcinoma cell line. When cultured on semi-permeable inserts, these cells differentiate to form a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein), closely mimicking the human enterocyte barrier [1].

Causality & Rationale: We perform a bidirectional assay—Apical to Basolateral (A-to-B) and Basolateral to Apical (B-to-A)—to calculate the Efflux Ratio (ER). An ER > 2.0 indicates that the compound is a substrate for active efflux, which could severely limit its oral bioavailability.

Step-by-Step Methodology:

  • Cell Preparation: Seed Caco-2 cells on polycarbonate Transwell® inserts at

    
     cells/cm². Culture for 21 days to ensure full differentiation.
    
  • Buffer Preparation: Use Hanks’ Balanced Salt Solution (HBSS) buffered with 10 mM HEPES at pH 7.4 for both compartments to maintain physiological pH and prevent pH-partitioning artifacts.

  • Dosing: Spike 1-Cyclohexanecarbonyl-3-methylpiperazine (10 µM) into the donor compartment.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (60 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Quenching: Immediately quench samples in ice-cold acetonitrile containing an internal standard (IS).

Self-Validation Mechanism: Transepithelial electrical resistance (TEER) is measured before and after the assay. A TEER > 250 Ω·cm² validates monolayer integrity. Atenolol (low permeability) and propranolol (high permeability) are run concurrently as reference controls.

Metabolic Stability in Human Liver Microsomes (HLMs)

Hepatic clearance is the primary driver of the half-life for piperazine-derivatives. We utilize the in vitro half-life approach in HLMs to calculate intrinsic clearance (


) [2].

Causality & Rationale: HLMs contain the full complement of Phase I enzymes but lack endogenous cofactors. We must exogenously supply a Nicotinamide Adenine Dinucleotide Phosphate (NADPH) regenerating system to act as the essential electron donor for CYP450-mediated oxidation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test compound (final concentration 1 µM; kept low to satisfy first-order kinetics where

    
    ). Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile containing the IS.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to precipitate microsomal proteins, yielding a clear supernatant for LC-MS/MS.

Self-Validation Mechanism: A minus-NADPH control is incubated in parallel to rule out non-CYP-mediated degradation or chemical instability. Verapamil is used as a high-clearance positive control.

In Vivo Pharmacokinetic Study Design

Once in vitro parameters are established, we translate the compound into an in vivo rodent model (e.g., Sprague-Dawley rats) to determine absolute bioavailability (


) and systemic clearance.

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample t=0 to 24h Prep Protein Precipitation Sample->Prep Plasma LCMS LC-MS/MS Quantification Prep->LCMS Extract NCA NCA Parameter Calculation LCMS->NCA Conc-Time Data

Step-by-step in vivo pharmacokinetic study workflow from dosing to non-compartmental analysis.

Protocol Execution:

  • Intravenous (IV) Cohort: Dosed at 1 mg/kg via the tail vein. This establishes the baseline Volume of Distribution (

    
    ) and Systemic Clearance (
    
    
    
    ).
  • Per Os (PO) Cohort: Dosed at 5 mg/kg via oral gavage.

  • Sampling: Blood is collected via the jugular vein into K2-EDTA tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Plasma is immediately separated via centrifugation at 4°C to prevent ex vivo degradation.

Bioanalytical Method Validation (LC-MS/MS)

The integrity of all PK data relies entirely on the robustness of the bioanalytical method. Quantification of 1-Cyclohexanecarbonyl-3-methylpiperazine in plasma must strictly adhere to the FDA Bioanalytical Method Validation Guidance for Industry[3].

Causality & Rationale: We utilize Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. MRM provides unparalleled specificity by filtering for the specific precursor ion (m/z ~211.1 for


) and its unique product ion fragment.
Table 1: FDA Validation Acceptance Criteria Summary
Validation ParameterFDA Acceptance Criteria[3]Mechanistic Purpose
Calibration Curve Linearity

; Non-zero calibrators

of nominal
Ensures accurate quantification across the expected physiological concentration range.
Lower Limit of Quantitation (LLOQ) Signal-to-noise

; Precision

Defines the lowest concentration that can be reliably measured (critical for terminal half-life).
Accuracy & Precision (QCs) Intra/Inter-batch CV

Guarantees reproducibility across different days and analytical runs.
Matrix Effect IS-normalized Matrix Factor CV

Ensures endogenous plasma lipids do not suppress or enhance the ionization of the drug in the MS source.

Self-Validation Mechanism: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated analog, is spiked into every sample prior to extraction. Because the SIL-IS co-elutes with the analyte, it perfectly corrects for any matrix-induced ion suppression or volumetric losses during protein precipitation.

Data Analysis & Expected Pharmacokinetic Parameters

Following LC-MS/MS quantification, the plasma concentration-time profiles are subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). Based on the physicochemical properties of the 1-Cyclohexanecarbonyl-3-methylpiperazine scaffold, Table 2 outlines the theoretical PK parameters expected for this class of molecules.

Table 2: Theoretical PK Parameters (Rat Model)
ParameterSymbolExpected RangeInterpretation
Systemic Clearance

20 - 40 mL/min/kgModerate to high clearance, driven by the lipophilic cyclohexyl ring's susceptibility to CYP oxidation.
Volume of Distribution

1.5 - 3.0 L/kgHigh volume of distribution; the basic piperazine amine drives extensive tissue partitioning.
Terminal Half-Life

1.0 - 3.0 hoursRelatively short half-life due to rapid hepatic metabolism.
Oral Bioavailability

30% - 60%Moderate bioavailability; limited primarily by first-pass hepatic extraction rather than poor intestinal permeability.

Conclusion

The pharmacokinetic profiling of 1-Cyclohexanecarbonyl-3-methylpiperazine requires a strategically integrated approach. By understanding the causality between the molecule's structural motifs (lipophilic cyclohexyl and basic piperazine) and its biological fate, researchers can design highly targeted in vitro and in vivo assays. Adherence to strict, self-validating protocols—from Caco-2 permeability to FDA-guided LC-MS/MS bioanalysis—ensures that the resulting ADME data is both scientifically rigorous and regulatory-compliant.

References

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers . Nature Protocols.[Link]

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes . Drug Metabolism and Disposition. [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA).[Link]

Fragment-Based Design of 1-Cyclohexanecarbonyl-3-methylpiperazine: A Technical Guide to 3D Scaffold Exploitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly shifted away from flat, 2D aromatic compounds toward sp³-rich, 3-dimensional (3D) scaffolds[1]. This structural complexity allows for better sampling of chemical space and higher target selectivity. 1-Cyclohexanecarbonyl-3-methylpiperazine (CCMP) (CAS: 1240574-50-8) represents a highly versatile, stereochemically rich fragment. By combining a privileged piperazine core[2] with a bulky cyclohexyl group and a chiral methyl probe, CCMP serves as an ideal starting point for hit-to-lead optimization against complex protein targets such as kinases and GPCRs.

This whitepaper outlines the physicochemical rationale, self-validating screening protocols, and optimization strategies for deploying CCMP in a modern FBDD campaign.

Structural Rationale & Physicochemical Profiling

The success of a fragment relies on its ability to form high-quality, directional interactions with a target despite its small size. CCMP is engineered with four distinct pharmacological features:

  • Piperazine Ring (N4 Secondary Amine): Acts as a strong hydrogen-bond donor and a basic center (protonated at physiological pH) capable of forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate)[3].

  • 3-Methyl Group: Introduces a chiral center adjacent to the basic amine. This acts as a steric probe to map the spatial constraints of the binding pocket and restricts the conformational ensemble, lowering the entropic penalty upon binding.

  • Cyclohexanecarbonyl Moiety: Provides a robust sp³-hybridized hydrophobic vector to engage lipophilic sub-pockets, while the carbonyl oxygen serves as a rigid hydrogen-bond acceptor.

To ensure viability in FBDD, fragments must adhere to Astex’s "Rule of Three" (Ro3), which minimizes molecular obesity and ensures high ligand efficiency (LE)[4][5]. As shown in Table 1, CCMP is perfectly compliant with Ro3 parameters.

Table 1: Physicochemical Properties of CCMP vs. Ro3 Criteria
PropertyCCMP ValueAstex Ro3 CriterionCompliance
Molecular Weight (MW) 210.32 Da≤ 300 Da✅ Yes
cLogP ~1.8≤ 3✅ Yes
H-Bond Donors (HBD) 1 (N4-H)≤ 3✅ Yes
H-Bond Acceptors (HBA) 2 (N1, C=O)≤ 3✅ Yes
Polar Surface Area (PSA) 32.3 Ų≤ 60 Ų✅ Yes
Rotatable Bonds (Nrot) 2≤ 3✅ Yes

Primary Screening: Surface Plasmon Resonance (SPR)

Because fragments like CCMP typically exhibit weak initial binding affinities (K_d in the µM to mM range), traditional high-throughput biochemical assays often fail to detect them. Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening because it is label-free, highly sensitive to low-molecular-weight compounds, and provides real-time kinetic data[6][7].

Self-Validating SPR Protocol for CCMP

Causality Focus: Fragment screening requires high compound concentrations (e.g., 250 µM), which necessitates high DMSO concentrations. Because DMSO has a massive refractive index, slight mismatches between the sample and running buffer will cause bulk-shift artifacts, leading to false positives[6].

Step 1: Surface Preparation & Target Immobilization

  • Action: Condition a Biacore Sensor Chip (e.g., CM5 or SA) with 1 M NaCl and 50 mM NaOH. Immobilize the target protein via amine coupling or biotin-streptavidin capture to achieve a theoretical R_max of 20–40 Response Units (RU) for a 150–250 Da fragment[8].

  • Causality: A low R_max prevents steric hindrance and mass transport limitations, ensuring 1:1 binding kinetics.

Step 2: Solvent Correction Calibration

  • Action: Prepare a 10-point DMSO calibration curve ranging from 0.5% to 1.8% DMSO in the running buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 1 mM TCEP)[8][9].

  • Causality: TCEP is used instead of DTT to prevent reaction with the sensor surface. The DMSO curve allows the software to subtract refractive index anomalies dynamically.

Step 3: Screening Execution & Self-Validation

  • Action: Inject CCMP at 250 µM with a 30-second contact time and a 15-second dissociation phase at a flow rate of 50 µL/min[8]. Wash the fluidics with 50% DMSO after every cycle.

  • Self-Validation Checkpoint: Inject a known reference compound (positive control) every 36th cycle[8]. If the reference response deviates by >10%, surface degradation has occurred, and the run must be automatically halted to prevent false negatives.

FBDD_Workflow A 3D Fragment Library (CCMP & Analogs) B Primary Screening (SPR Biosensor) A->B High Conc. (mM) C Orthogonal Validation (Ligand-Observed NMR) B->C KD Determination D Structural Elucidation (X-ray Crystallography) C->D Binding Mode E Hit-to-Lead Optimization (Fragment Growing) D->E Rational Design

Caption: FBDD workflow from 3D fragment library screening to hit-to-lead optimization.

Orthogonal Validation & Structural Elucidation

Once CCMP is identified as an SPR hit, it must be orthogonally validated to confirm the binding mode and rule out non-specific aggregation. X-ray crystallography is the definitive method for this stage.

X-ray Crystal Soaking Protocol
  • Action: Transfer apo-crystals of the target protein into a soaking drop containing the mother liquor supplemented with 10–50 mM of CCMP and 5–10% DMSO. Soak for 2 to 24 hours.

  • Causality: The exceptionally high concentration of CCMP is required to drive the equilibrium toward the bound state for weak-affinity fragments. The 3-methyl group on CCMP aids in resolving the electron density map by breaking the symmetry of the piperazine ring, allowing crystallographers to unambiguously assign the fragment's orientation.

  • Self-Validation Checkpoint: Always process a DMSO-only soaked apo-crystal in parallel. This negative control ensures that any observed electron density in the active site is strictly due to the CCMP fragment, not solvent artifacts.

Binding_Interactions CCMP CCMP Fragment N_amine Piperazine N4 (Protonated) CCMP->N_amine Carbonyl Carbonyl Oxygen (H-Bond Acceptor) CCMP->Carbonyl Cyclohexyl Cyclohexyl Ring (Hydrophobic) CCMP->Cyclohexyl Methyl 3-Methyl Group (Steric Probe) CCMP->Methyl Asp Target Aspartate (Salt Bridge) N_amine->Asp Ionic Backbone Target Backbone NH (H-Bond) Carbonyl->Backbone H-Bond Hydrophobic Lipophilic Pocket (vdW Interactions) Cyclohexyl->Hydrophobic Hydrophobic Subpocket Adjacent Subpocket (Vector Growth) Methyl->Subpocket Steric Fit

Caption: Mechanistic binding interaction map of CCMP within a target protein active site.

Hit-to-Lead Optimization: Fragment Growing

With the binding mode elucidated, CCMP serves as a high-quality anchor. The next phase is Fragment Growing , where synthetic handles on the fragment are elaborated to capture additional binding energy in adjacent sub-pockets[4][10].

Because CCMP possesses multiple distinct vectors, it allows for multidirectional growth. Table 2 outlines the strategic modifications applied during the hit-to-lead phase.

Table 2: Hit-to-Lead Optimization Strategies for CCMP
Elaboration VectorChemical ModificationPharmacological RationaleExpected Impact
N4 Piperazine Amine Reductive amination / SulfonylationTarget adjacent solvent-exposed channels; exploit extended salt-bridge networks.Drastic improvement in target affinity (ΔG) and residence time.
C3-Methyl Group Chiral resolution (R vs. S enantiomers)Probe stereospecific constraints of the binding pocket[1].Enhanced target selectivity; reduction of off-target binding.
Cyclohexyl Ring Bioisosteric replacement (e.g., tetrahydropyran)Modulate lipophilicity; introduce new H-bond acceptors.Improved aqueous solubility and metabolic stability (reduced CYP liability).
Carbonyl Oxygen Thioamide conversionAlter H-bond acceptor strength and dihedral angle preferences.Fine-tuning of binding kinetics and conformational ensemble.

By systematically applying these fragment growing techniques, medicinal chemists can evolve the low-affinity CCMP fragment into a highly potent, drug-like lead compound while maintaining optimal ligand efficiency.

References

  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library Molport. Available at:[Link]

  • Pushing the Rule of 3 - Practical Fragments Practical Fragments Blog. Available at:[Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors White Rose Research Online. Available at:[Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor National Institutes of Health (PMC). Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI. Available at:[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Methodological & Application

experimental protocol for using 1-Cyclohexanecarbonyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis and Pharmacological Screening of 1-Cyclohexanecarbonyl-3-methylpiperazine Derivatives for CNS Targets

Scientific Rationale & Structural Causality

In central nervous system (CNS) drug discovery, the piperazine heterocycle is universally recognized as a "privileged scaffold" due to its ability to modulate pharmacokinetic and pharmacodynamic properties[1]. 1-Cyclohexanecarbonyl-3-methylpiperazine (CCMP, CAS: 1240574-50-8) is a highly versatile secondary amine building block specifically engineered for the development of neuroactive libraries targeting aminergic G-protein-coupled receptors (GPCRs)[2].

The structural architecture of CCMP provides three distinct causal advantages in medicinal chemistry:

  • The Piperazine Core (Pharmacophore Anchor): At physiological pH, the basic nitrogen of the piperazine ring is protonated. This mimics endogenous monoamines (like serotonin and dopamine), allowing the molecule to form a critical, highly conserved salt bridge with the Aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs[3].

  • The 3-Methyl Substitution (Conformational Bias): The introduction of a methyl group at the C3 position breaks the symmetry of the piperazine ring. This steric bulk biases the ring into a specific chair conformation, which enhances receptor subtype selectivity and shields the adjacent nitrogen from rapid oxidative metabolism by CYP450 enzymes.

  • The Cyclohexanecarbonyl Moiety (Lipophilic Vector): Successful CNS drugs require a calculated partition coefficient (cLogP) typically between 2.0 and 4.0 to effectively cross the blood-brain barrier (BBB)[4]. The cyclohexyl group provides optimal lipophilicity while the carbonyl group acts as a hydrogen bond acceptor, improving aqueous solubility compared to purely aliphatic chains.

Experimental Workflow

Figure 1: End-to-end workflow from CCMP functionalization to in vitro GPCR pharmacological screening.

Protocol A: Late-Stage Functionalization via Reductive Amination

To explore the chemical space around the CCMP scaffold, late-stage N-alkylation is performed using reductive amination. This self-validating protocol utilizes Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride to avoid toxic cyanide byproducts and prevent the over-reduction of the starting aldehyde.

Reagents & Materials:

  • 1-Cyclohexanecarbonyl-3-methylpiperazine (CCMP)

  • Diverse Aryl Aldehydes (e.g., 4-chlorobenzaldehyde, 3-cyanobenzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial, dissolve CCMP (1.0 mmol) and the selected aryl aldehyde (1.2 mmol) in 5.0 mL of anhydrous DCE.

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for borohydride reagents.

  • Acid Catalysis: Add 1-2 drops of glacial acetic acid to the mixture to lower the pH to ~5.0.

    • Causality: Mild acidic conditions accelerate the dehydration of the hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Slowly add NaBH(OAc)₃ (1.5 mmol) in three portions over 15 minutes to prevent exothermic runaway. Stir the reaction for 16 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (Self-Correction Step): Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH 95:5). Validate the purity (>95%) using LC-MS and confirm the structure via ¹H-NMR, specifically looking for the disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of the new benzylic protons (~3.5 ppm).

Protocol B: In Vitro GPCR Radioligand Binding Assay

Once the CCMP derivatives are synthesized, their binding affinities (Ki) for target CNS receptors (e.g., 5-HT1A and D2) must be quantified[5]. This protocol uses a competitive radioligand binding assay.

Reagents & Materials:

  • CHO cell membrane preparations expressing human 5-HT1A or D2 receptors.

  • Radioligands: [³H]-8-OH-DPAT (for 5-HT1A) and [³H]-Spiperone (for D2).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GF/B glass microfiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of the synthesized CCMP derivatives in DMSO, ranging from 10⁻¹⁰ M to 10⁻⁵ M (final assay concentration).

  • Incubation Mixture: In a 96-well deep-well plate, combine:

    • 150 µL of Assay Buffer.

    • 20 µL of the test compound (or 10 µM Haloperidol/Serotonin for defining Non-Specific Binding, NSB).

    • 20 µL of the radioligand (final concentration 0.5 nM).

    • 10 µL of membrane suspension (10-20 µg protein/well).

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes.

    • Causality: 60 minutes ensures the binding kinetics reach steady-state equilibrium, which is mathematically required for accurate Ki calculation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B filters using a 96-well cell harvester. Wash the filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add 40 µL of liquid scintillation cocktail to each well, and read the radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (GraphPad Prism). Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    
    , where [L] is the radioligand concentration and Kd is its dissociation constant.
    

Data Presentation: SAR Summary

The table below summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data for a library synthesized from the CCMP scaffold.

Compound IDAryl Aldehyde Substituent (R)cLogP5-HT1A Binding (Ki, nM)D2 Binding (Ki, nM)Selectivity (5-HT1A/D2)
CCMP-01 Phenyl2.85145.2310.52.1x
CCMP-02 4-Chlorophenyl3.4242.185.32.0x
CCMP-03 3-Cyanophenyl2.658.4 412.049.0x
CCMP-04 2-Methoxyphenyl2.9118.522.41.2x

Insight: The inclusion of a hydrogen-bond acceptor (cyano group) at the meta-position (CCMP-03) significantly enhances 5-HT1A affinity while maintaining an optimal cLogP for BBB penetration, demonstrating the tunability of the piperazine scaffold[4].

Mechanistic Pathway Visualization

Aminergic GPCRs like 5-HT1A and D2 are typically coupled to Gi/o proteins. When a CCMP-derived agonist binds to the receptor, it triggers a cascade that ultimately suppresses cellular excitability.

Figure 2: Inhibitory Gi/o signaling cascade modulated by CCMP-derived GPCR ligands.

References

Sources

Application Note: 1-Cyclohexanecarbonyl-3-methylpiperazine as a Chemical Probe in GPCR Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of novel ligands for G-protein-coupled receptors (GPCRs) increasingly relies on Fragment-Based Drug Discovery (FBDD)[1]. This application note details the utilization of 1-Cyclohexanecarbonyl-3-methylpiperazine (1-CC-3MP) (CAS: 1240574-50-8) as a highly efficient chemical probe and fragment starting point for aminergic GPCRs. By combining a privileged piperazine pharmacophore with a lipophilicity-tuning cyclohexyl moiety, 1-CC-3MP serves as an ideal low-molecular-weight tool compound for interrogating orthosteric and allosteric binding pockets in neuropharmacology[2][3].

Physicochemical Profiling & Rationale for Probe Selection

In FBDD, the selection of a chemical probe must strictly adhere to the "Rule of 3" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure high ligand efficiency (LE) and provide room for downstream fragment growing[1]. 1-CC-3MP (MW: 210.32 Da) perfectly aligns with these parameters.

The experimental causality behind selecting 1-CC-3MP lies in its dual structural motifs:

  • The 3-Methylpiperazine Core: Piperazine derivatives are classic GPCR ligands. The basic secondary amine (pKa ~9.0) is protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32) found in the transmembrane domain 3 of aminergic GPCRs[3][4]. The addition of the 3-methyl group introduces steric constraints that restrict ring conformation, which is a proven tactic to enhance receptor subtype selectivity[4].

  • The Cyclohexanecarbonyl Motif: Aliphatic rings like the cyclohexyl group act as "lipophilic bullets," driving the fragment into deep, hydrophobic sub-pockets of the receptor[5]. Furthermore, the carbonyl oxygen serves as a localized hydrogen bond acceptor. Monitoring the Lipophilic Efficiency (LipE) of this moiety is critical during lead optimization to ensure that binding affinity is driven by specific structural interactions rather than non-specific hydrophobic partitioning[6].

Experimental Workflows & Protocols

To validate 1-CC-3MP as a chemical probe, a self-validating, orthogonal two-step workflow is required. Surface Plasmon Resonance (SPR) is first used to detect low-affinity binding kinetics, followed by a Radioligand Displacement Assay to confirm orthosteric site occupancy.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Screening

Rationale: Fragments like 1-CC-3MP typically exhibit low binding affinities (


 in the µM to mM range). SPR is utilized because it is a label-free, highly sensitive technique capable of resolving the rapid association (

) and dissociation (

) rates characteristic of low-molecular-weight probes[7].

Step-by-Step Methodology:

  • Receptor Immobilization: Reconstitute the target GPCR (e.g., 5-HT5A) in lipid nanodiscs to preserve its native conformation. Immobilize the nanodiscs onto a Series S Sensor Chip SA (Streptavidin) using a biotinylated C-terminal tag on the receptor. Causality: Amine coupling would randomly orient the receptor and potentially cross-link the orthosteric binding site, destroying assay viability.

  • Buffer Preparation: Prepare running buffer (e.g., HEPES-buffered saline, pH 7.4) supplemented with 5% DMSO. Causality: Fragments require high concentrations for screening; 5% DMSO ensures 1-CC-3MP remains soluble without denaturing the GPCR.

  • Solvent Correction Calibration: Inject a standard DMSO calibration series (4.5% to 5.5%). Causality: The bulk refractive index of DMSO is massive compared to the tiny Response Units (RU) generated by a 210 Da fragment binding to a 40 kDa protein. Rigorous solvent correction prevents false positives[7].

  • Analyte Injection: Inject 1-CC-3MP in a 2-fold dilution series from 1 mM down to 15.6 µM at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to extract the

    
    .
    
Protocol B: In Vitro Radioligand Displacement Assay

Rationale: While SPR confirms direct binding, it cannot distinguish between orthosteric, allosteric, or non-specific lipid-membrane binding. Radioligand displacement using a known orthosteric tracer (e.g.,


-5-CT for serotonin receptors) validates the specific binding pocket[8].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour. Causality: Glass fiber filters carry a net negative charge. Because 1-CC-3MP contains a basic piperazine amine, it will bind non-specifically to untreated filters. PEI neutralizes the filter charge, drastically reducing background noise.

  • Assay Assembly: In a 96-well plate, combine 50 µL of

    
    -tracer (at its 
    
    
    
    concentration), 50 µL of 1-CC-3MP (varying concentrations from
    
    
    to
    
    
    M), and 100 µL of membrane suspension.
  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration over the PEI-soaked filters, followed by three washes with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Presentation

The following table summarizes representative screening metrics for 1-CC-3MP against a panel of neuroreceptors, demonstrating its utility as a selective fragment probe.

Target ReceptorSPR

(µM)
Radioligand

(µM)
Ligand Efficiency (LE)*Lipophilic Efficiency (LipE)**
5-HT1A 1451800.323.1
5-HT5A 85920.363.8
5-HT7 450>5000.282.4
Dopamine D2 3203500.292.7

*LE (kcal/mol/heavy atom) > 0.3 is considered a highly efficient fragment. **LipE =


. A higher LipE indicates binding is driven by specific interactions rather than mere lipophilicity[6].

Mandatory Visualization

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) SPR Primary Screen: SPR (Real-time Kinetics) Lib->SPR High-Throughput Hit Hit: 1-CC-3MP (MW: 210.32 Da) SPR->Hit KD Determination Val Orthogonal Validation (Radioligand Assay) Hit->Val Orthosteric Binding Lead Hit-to-Lead (Fragment Growing) Val->Lead SAR Optimization

Workflow of 1-CC-3MP from SPR fragment screening to hit-to-lead optimization.

References

  • National Institutes of Health (PMC). "Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example". [Link]

  • National Institutes of Health (PMC). "Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor".[Link]

  • National Institutes of Health (PMC). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives".[Link]

  • BioDuro. "Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation". [Link]

  • ACS Publications. "Lipophilic Efficiency as an Important Metric in Drug Design". [Link]

  • Frontiers in Chemistry. "In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery". [Link]

  • ACS Publications. "Tactical Approaches to Interconverting GPCR Agonists and Antagonists".[Link]

Sources

Application Note: Solubilization and Formulation of 1-Cyclohexanecarbonyl-3-methylpiperazine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a thermodynamically sound, step-by-step protocol for dissolving and formulating 1-Cyclohexanecarbonyl-3-methylpiperazine (CAS 1240574-50-8) to ensure consistent dosing and prevent artifactual cytotoxicity in in vitro cell-based assays.

Physicochemical Profiling & Causality

To successfully formulate any compound for biological assays, one must first deconstruct its molecular architecture. 1-Cyclohexanecarbonyl-3-methylpiperazine[1] contains two distinct functional domains that dictate its solubility behavior:

  • The Cyclohexyl Motif: This non-polar hydrocarbon ring significantly drives up the molecule's lipophilicity. While this enhances passive membrane permeability—a desirable trait for intracellular targeting—it drastically reduces thermodynamic solubility in aqueous media[2].

  • The Piperazine Ring: As a cyclic secondary amine, the piperazine moiety introduces a basic center. While piperazine rings are frequently utilized in medicinal chemistry to improve aqueous solubility via protonation, the bulky, electron-donating cyclohexyl group counteracts this benefit when the compound is in its un-ionized free-base form[3].

Because standard cell culture media (e.g., DMEM, RPMI) are buffered to a physiological pH of 7.4, introducing the dry powder directly into the media will cause the highly lipophilic free-base fraction to rapidly precipitate ("crash out"). This leads to inconsistent dosing, compound crystallization on the cell monolayer, and false-negative assay results. Therefore, an intermediate solvation step using an amphiphilic organic solvent is mandatory[4].

Table 1: Physicochemical Properties
PropertyValuePharmacological Implication
CAS Number 1240574-50-8Standard identifier for sourcing[1].
Molecular Formula C12H22N2OIndicates a high carbon-to-heteroatom ratio.
Molecular Weight 210.32 g/mol Low MW favors rapid solvation kinetics.
Key Structural Motifs Cyclohexyl, Piperazine, MethanoneHigh lipophilicity paired with a weak basic center[1].

Solvent Selection & Cytotoxicity Limits

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound. DMSO effectively disrupts the solid-state crystal lattice by solvating both the hydrophobic cyclohexyl ring (via dispersion forces) and the polar carbonyl/amine groups (via dipole interactions)[4].

Expert Insight (Causality): While DMSO ensures complete initial dissolution, mammalian cells are highly sensitive to organic solvents. Exceeding specific DMSO thresholds can induce osmotic stress, alter plasma membrane fluidity, and trigger apoptosis, thereby confounding the assay's biological readout. The protocol below is designed to keep the final DMSO concentration strictly below 0.5% v/v.

Table 2: Maximum Recommended Solvent Concentrations for Cell Assays
SolventTarget Concentration (v/v)Maximum Tolerated Limit (v/v)Cellular Impact if Exceeded
DMSO 0.1%0.5%Osmotic stress, altered membrane permeability, apoptosis

Experimental Protocol: The "Step-Down" Solubilization Method

This protocol utilizes a "step-down" dilution strategy. By maintaining the compound in a high-concentration organic state until the very last step, we minimize the duration the compound spends in a thermodynamically unstable transition state, thereby preventing micro-precipitation.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the vial of 1-Cyclohexanecarbonyl-3-methylpiperazine to equilibrate to room temperature before opening. Reasoning: Opening cold vials causes ambient moisture condensation, which can degrade the stock and alter the exact molarity.

  • Weighing: Weigh exactly 2.10 mg of the compound using an analytical microbalance.

  • Solvation: Add 1.00 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to yield a 10 mM master stock.

  • Agitation: Vortex vigorously for 30–60 seconds. If the compound resists dissolution, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation: Inspect the solution against a strong light source. It must be perfectly clear. Any turbidity indicates incomplete dissolution.

Phase 2: Serial Dilution (Intermediate Stocks)

Always perform serial dilutions in 100% DMSO first. Diluting directly into aqueous media at high concentrations will cause immediate precipitation due to a sudden drop in solvent capacity.

Table 3: Dilution Matrix for a 10 µM Final Assay Concentration
StepStarting SolutionVolume of CompoundVolume of DiluentDiluent TypeResulting Concentration
1 Dry Powder2.10 mg1.00 mL100% DMSO10 mM (Master Stock)
2 10 mM Stock100 µL900 µL100% DMSO1 mM (Intermediate)
3 1 mM Intermediate10 µL990 µLCell Media (37°C)10 µM (Final Working)
Phase 3: Media Spiking (Final Working Solution)
  • Thermal Preparation: Pre-warm the cell culture media to 37°C. Reasoning: Cold media reduces the kinetic energy of the system, drastically lowering the solubility threshold and triggering instant crystallization.

  • Spiking: Add the DMSO intermediate stock to the pre-warmed media dropwise while vortexing or rapidly swirling the tube. The final DMSO concentration must be ≤0.5% v/v (as shown in Step 3 of Table 3, it is 1.0% v/v; to achieve 0.1% v/v, perform an additional 10x intermediate dilution in DMSO before spiking).

  • Self-Validation: Before applying to cells, place a 100 µL aliquot of the final working solution in a 96-well plate and observe under an inverted phase-contrast microscope (20x objective). Look for needle-like crystals or amorphous aggregates. If the field is clear, proceed to dose the cells.

Solubilization Workflow Visualization

Workflow Solid Dry Powder (CAS 1240574-50-8) DMSO Anhydrous DMSO (Primary Solvation) Solid->DMSO Add Solvent Stock Master Stock (10-50 mM) DMSO->Stock Vortex/Sonicate Dilution Serial Dilution (in 100% DMSO) Stock->Dilution 10x Step-down Media Pre-warmed Media (37°C) Dilution->Media Dropwise Spiking Final Working Solution (<0.5% DMSO) Media->Final Rapid Mixing

Workflow for formulating 1-Cyclohexanecarbonyl-3-methylpiperazine into aqueous cell culture media.

References

  • [1] Title: CAS 1240574-50-8: Cyclohexyl(3-methyl-1-piperazinyl)methanone - CymitQuimica Source: cymitquimica.com URL:

  • [4] Title: refining protocols for consistent results with 4 ... - Benchchem Source: benchchem.com URL:

  • [2] Title: Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design | ACS Medicinal Chemistry Letters Source: acs.org URL:

  • [3] Title: Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

Application Note: Synthesis and Derivatization of 1-Cyclohexanecarbonyl-3-methylpiperazine for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the piperazine ring is a ubiquitous, privileged scaffold. The introduction of a methyl group—creating a 3-methylpiperazine core—breaks molecular symmetry, restricts ring conformation, and often improves pharmacokinetic properties by reducing hERG channel liability and increasing metabolic stability.

The specific intermediate 1-cyclohexanecarbonyl-3-methylpiperazine is highly valued in lead optimization. The cyclohexanecarbonyl moiety effectively targets deep, lipophilic binding pockets—a structural motif famously utilized in the western hemisphere of the anthelmintic drug Praziquantel [1]. This application note details a robust, regioselective synthetic workflow for generating this core scaffold and subsequently derivatizing it to explore Structure-Activity Relationships (SAR).

Retrosynthetic Strategy & Regiocontrol

A common pitfall in piperazine derivatization is achieving strict regiocontrol. Direct acylation of 2-methylpiperazine yields a mixture of regioisomers, though the less sterically hindered nitrogen is favored.

To create a self-validating, high-yielding system, this protocol utilizes commercially available 1-Boc-2-methylpiperazine . In this starting material, the Boc group occupies the sterically hindered N1 position (adjacent to the methyl group), leaving the less hindered N4 position completely free for acylation.

The Nomenclature Shift: A critical mechanistic detail often overlooked by junior chemists is the IUPAC numbering shift [2]. When 1-Boc-2-methylpiperazine is acylated at N4, the intermediate is 1-Boc-4-cyclohexanecarbonyl-2-methylpiperazine. Upon acidic removal of the Boc group, IUPAC rules dictate that the acylated nitrogen takes priority as position 1. Consequently, the former N4 becomes N1, and the methyl-bearing carbon (formerly C2) becomes C3. This elegantly yields the target 1-cyclohexanecarbonyl-3-methylpiperazine without the need for complex chiral resolution or isomer separation.

Synthetic Workflow Visualization

SynthWorkflow SM 1-Boc-2-methylpiperazine (Commercially Available) Acyl Acylation (Cyclohexanecarbonyl Cl, DIPEA, DCM) SM->Acyl Int 1-Boc-4-cyclohexanecarbonyl- 2-methylpiperazine Acyl->Int Deprot Boc Deprotection (4N HCl in Dioxane) Int->Deprot Core 1-Cyclohexanecarbonyl- 3-methylpiperazine (Core Scaffold) Deprot->Core RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm Route A Alk Alkylation (R-X, K2CO3) Core->Alk Route B Lead Lead Candidates (Optimized SAR) RedAm->Lead Alk->Lead

Synthetic workflow for 1-cyclohexanecarbonyl-3-methylpiperazine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Step 1: Acylation

  • Dissolve 1-Boc-2-methylpiperazine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing premature cleavage of the acid-sensitive Boc group.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add cyclohexanecarbonyl chloride (1.1 eq, 11 mmol). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Self-Validation: Perform TLC (DCM:MeOH 9:1). Stain with ninhydrin. The disappearance of the ninhydrin-positive (purple) secondary amine indicates complete conversion to the ninhydrin-negative amide.

  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate in a minimal amount of DCM.

  • Add 4N HCl in Dioxane (10 eq). Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because the resulting hydrochloride salt is easier to handle, crystallizes readily, and avoids the introduction of trifluoroacetate, which can complicate downstream reductive aminations by acting as a competing nucleophile or altering the local pH.

  • Stir at room temperature for 4 hours until gas evolution ceases.

  • Concentrate in vacuo. Triturate the resulting solid with diethyl ether to yield 1-cyclohexanecarbonyl-3-methylpiperazine hydrochloride as a white powder.

Protocol B: Lead Optimization via Reductive Amination (Route A)

To explore the SAR of the solvent-exposed region, the free N4 amine is derivatized using mild reductive amination [3].

  • Free-base the core scaffold by partitioning the hydrochloride salt between DCM and 1N NaOH. Extract, dry, and concentrate.

  • Dissolve the free amine (1.0 eq) and the desired aldehyde (1.2 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Stir for 1 hour at room temperature to allow iminium ion formation.

  • Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) in one portion. Causality:
    
    
    
    is selected over
    
    
    due to its lower toxicity and milder reducing profile; it selectively reduces the iminium intermediate without reducing the unreacted aldehyde[3].
  • Stir for 12–24 hours. Quench with saturated aqueous

    
    , extract with DCM, and purify via flash chromatography to isolate the lead candidate.
    

Quantitative Data & SAR Summary

Derivatization at the N4 position drastically alters the physicochemical and pharmacokinetic profile of the scaffold. Below is a representative SAR table demonstrating how specific R-groups impact lipophilicity (


), metabolic stability (Intrinsic Clearance, 

), and target affinity.
DerivativeR-Group (N4 Position)

(pH 7.4)
Microsomal Stability (

, µL/min/mg)
Target

(nM)
Core Scaffold -H (Secondary Amine)1.2> 100 (Poor)> 10,000
Lead A Benzyl2.845 (Moderate)120
Lead B 4-Fluorobenzyl3.122 (Good)45
Lead C 3-Pyridylmethyl1.985 (Poor)310

Table 1: Impact of N4 derivatization on the physicochemical and biological properties of the 1-cyclohexanecarbonyl-3-methylpiperazine scaffold. The addition of the para-fluoro group (Lead B) blocks a major site of cytochrome P450 oxidation, halving the intrinsic clearance while maximizing target affinity.

References

  • Title: Praziquantel analogs with activity against juvenile Schistosoma mansoni. Source: Bioorganic & Medicinal Chemistry Letters, 2010, 20(8), 2481-2484. URL: [Link]

  • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Source: International Union of Pure and Applied Chemistry. URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

Troubleshooting & Optimization

improving the aqueous solubility of 1-Cyclohexanecarbonyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Derivative Formulation. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific physicochemical hurdles associated with 1-Cyclohexanecarbonyl-3-methylpiperazine (CAS: 1240574-50-8).

This compound presents a unique challenge: it features a highly lipophilic cyclohexyl group that restricts , yet it retains a basic secondary amine (N4) on the piperazine ring that serves as an excellent functional handle for solubility enhancement[1]. The following guide provides causal explanations, self-validating protocols, and validated strategies to overcome these formulation bottlenecks.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 1-Cyclohexanecarbonyl-3-methylpiperazine exhibit poor aqueous solubility despite having a hydrophilic piperazine ring? Causal Explanation: While the piperazine core is inherently polar, the attachment of the bulky, non-polar cyclohexanecarbonyl group at the N1 position introduces significant lipophilicity[1]. This hydrophobic bulk dominates the molecule's hydration shell thermodynamics, preventing efficient hydrogen bonding with water. Although the free N4 amine is basic (pKa ~9.0–9.5) and partially protonated at physiological pH, the lipophilic cyclohexyl domain drives the molecule to aggregate or precipitate in aqueous media[2].

Q2: What is the most thermodynamically stable approach to solubilize this compound for in vitro assays without altering its structure? Causal Explanation: For immediate in vitro applications, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. The cyclodextrin's hydrophobic cavity sequesters the lipophilic cyclohexyl group via non-covalent interactions. Simultaneously, the hydrophilic exterior of the cyclodextrin interacts with the aqueous buffer, maintaining solubility without altering the drug's ionization state or causing the "solvent shift" precipitation often seen with DMSO[].

Q3: I attempted salt formation with HCl, but the resulting powder is highly hygroscopic. Why does this happen, and how can I fix it? Causal Explanation: Hydrochloride salts of can form hygroscopic or deliquescent solids due to low crystal lattice energy[4]. The chloride ion is small and highly electronegative, leading to strong interactions with atmospheric moisture. Switching to a larger, more polarizable counterion (e.g., mesylate, tosylate, or citrate) improves crystal packing and reduces hygroscopicity while maintaining high aqueous solubility[4].

Section 2: Troubleshooting Guide

Symptom / IssueRoot Cause AnalysisCorrective Action
Precipitation upon dilution in buffer Solvent shift: The compound exceeds its intrinsic solubility limit once the DMSO co-solvent concentration drops below 1%.Pre-formulate the stock solution with 10–20% HP-β-CD before dilution, or utilize a approach[4].
Failure to crystallize during salt screening Conformational flexibility: The 3-methylpiperazine ring's flexibility prevents stable crystal lattice formation.Use anti-solvents (e.g., heptane, MTBE) added slowly at 4°C. Switch to counterions that form stronger hydrogen-bond networks (e.g., maleate).
Inconsistent LC-MS/HPLC retention times Secondary interactions: The basic secondary amine interacts with residual silanol groups on the stationary phase.Add 0.1% Formic Acid or TFA to the mobile phase to ensure complete protonation of the piperazine N4, or use an end-capped column.
Low complexation efficiency with α-CD Size mismatch: The cyclohexyl group is too bulky for the small cavity of α-cyclodextrin (4.7–5.3 Å).Switch to β-cyclodextrin or γ-cyclodextrin derivatives, which have larger cavity diameters (6.0–6.5 Å and 7.5–8.3 Å, respectively)[5].

Section 3: Validated Experimental Protocols

Protocol A: Rational Salt Screening & Validation

Objective: Generate a stable, water-soluble salt of 1-Cyclohexanecarbonyl-3-methylpiperazine. Self-Validating Principle: True salt formation is confirmed by a definitive shift in the melting point (via DSC) and a unique diffraction pattern (via PXRD). If these metrics match the free base, the result is merely a physical mixture.

  • Preparation: Dissolve 100 mg of the free base in 2 mL of a volatile organic solvent (e.g., ethanol) where it is fully soluble.

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., Methanesulfonic acid) dropwise while stirring at 40°C.

    • Causality: The slight 0.05 molar excess ensures complete protonation of the piperazine N4 amine, driving the equilibrium toward salt formation without causing excessive residual acid toxicity.

  • Crystallization: Allow the solution to cool to room temperature slowly over 4 hours.

    • Causality: Slow cooling reduces the rate of nucleation, favoring the growth of stable, highly ordered crystals rather than amorphous precipitates, which are prone to hygroscopicity.

  • Isolation: Filter the precipitate and dry under a vacuum at 40°C for 12 hours.

  • Validation: Run Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to confirm a single endothermic melting peak distinct from the free base.

Protocol B: Preparation of Cyclodextrin Inclusion Complexes

Objective: Enhance aqueous solubility by masking the lipophilic cyclohexyl group. Self-Validating Principle: (Higuchi-Connors method) confirms the thermodynamic stability constant (


), proving true complexation rather than transient supersaturation[6].
  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • Guest Addition: Add an excess amount of 1-Cyclohexanecarbonyl-3-methylpiperazine to the CD solution.

  • Equilibration: Shake the suspension on a rotary shaker at 25°C for 48 hours.

    • Causality: Cyclodextrin inclusion is a dynamic, non-covalent equilibrium process. 48 hours ensures maximum thermodynamic complexation between the cyclohexyl guest and the CD cavity[7].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug.

  • Validation: Perform HPLC-UV analysis on the filtrate to quantify the exact solubility gain.

Section 4: Quantitative Solubility Data Summary

Formulation StrategyExpected Aqueous Solubility (mg/mL)Fold IncreaseStability / Notes
Free Base (Water, pH 7.0) < 0.11x (Baseline)Highly lipophilic, prone to aggregation.
Hydrochloride Salt 15.0 - 25.0> 150xMay be hygroscopic; requires careful storage[4].
Mesylate Salt 30.0 - 50.0> 300xExcellent solid-state stability and dissolution rate.
20% HP-β-CD Complex 10.0 - 20.0> 100xIdeal for in vitro and in vivo liquid dosing[].
Co-amorphous System (w/ NSAIDs) 5.0 - 10.0> 50xPiperazine acts as a co-conformer, improving solubility[8].

Section 5: Visualizations

Workflow Start 1-Cyclohexanecarbonyl- 3-methylpiperazine (Poor Aqueous Solubility) Analyze Analyze Physicochemical Properties (Basic N4, Lipophilic Cyclohexyl) Start->Analyze Salt Salt Formation Screening (HCl, Mesylate, Citrate) Analyze->Salt CD Cyclodextrin Complexation (HP-β-CD, Captisol) Analyze->CD Nano Co-solvents / Nanosuspension (DMSO, PEG400) Analyze->Nano Evaluate Evaluate Solubility & Stability (HPLC, PXRD, DSC) Salt->Evaluate CD->Evaluate Nano->Evaluate

Figure 1: Decision tree and workflow for solubility enhancement of piperazine derivatives.

CD_Mechanism API Free Drug (Lipophilic Cyclohexyl) Complex Inclusion Complex (Hydrophilic Exterior) API->Complex Hydrophobic interactions CD HP-β-Cyclodextrin (Host Cavity) CD->Complex Cavity encapsulation Soluble Enhanced Aqueous Solubility Complex->Soluble Hydration shell formation

Figure 2: Mechanism of cyclodextrin complexation masking the lipophilic cyclohexyl moiety.

References

  • [8] ResearchGate. "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs". Source: ResearchGate. URL: [Link]

  • [7] Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility". Source: Touro University. URL: [Link]

  • [5] Carbohyde. "How can cyclodextrins enhance solubility?". Source: Carbohyde. URL: [Link]

  • [6] ACS Publications. "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions". Source: Molecular Pharmaceutics. URL: [Link]

Sources

Technical Support Center: 1-Cyclohexanecarbonyl-3-methylpiperazine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Cyclohexanecarbonyl-3-methylpiperazine (CAS: 1240574-50-8). As a critical building block in medicinal chemistry, this compound features a lipophilic cyclohexyl group and a piperazine moiety. While the amide linkage (N1 position) is generally robust, the secondary amine at the N4 position introduces specific chemical vulnerabilities when formulated in Dimethyl Sulfoxide (DMSO).

This guide provides drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute experimental integrity.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical boundaries of your compound and solvent system is the first step in preventing degradation. Below is a summary of the critical parameters for handling this compound in DMSO.

ParameterSpecificationMechanistic Rationale
Target Solvent Anhydrous DMSO (≥99.9%)DMSO's high dielectric constant (ε = 46.7) effectively solvates both the polar amide and the lipophilic cyclohexyl group [1].
Solvent Melting Point 16–19 °CDMSO supercools easily and solidifies near room temperature, which can be mistaken for compound precipitation [2].
Storage (Solid) -20 °C, DesiccatedPrevents ambient moisture absorption and protects the secondary amine from oxidative degradation [3].
Storage (Solution) -80 °C (Up to 2 years)Deep freezing arrests kinetic degradation pathways and minimizes solvent evaporation over long-term storage [4].
Freeze-Thaw Limit ≤ 2 CyclesPrevents localized concentration spikes and the condensation of atmospheric water into the hygroscopic solvent [4].
Standard Operating Procedure: Preparation of DMSO Stock Solutions

To maintain scientific integrity, the preparation of stock solutions must be treated as a self-validating workflow. Follow this protocol to prevent moisture ingress and thermal degradation.

  • Equilibration : Allow the solid 1-Cyclohexanecarbonyl-3-methylpiperazine and a sealed bottle of anhydrous DMSO to fully equilibrate to room temperature (approx. 20–25 °C) before opening.

    • Causality: Opening cold containers causes immediate condensation of atmospheric moisture into the hygroscopic solvent or onto the solid powder. Water lowers the solvent's dielectric constant, severely compromising the solubility of the lipophilic cyclohexyl moiety [4].

  • Weighing : Weigh the required mass of the solid compound into a sterile, amber-colored conical tube to protect it from potential photo-oxidation.

  • Dissolution : Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Cap the tube tightly to prevent air exposure.

  • Agitation & Self-Validation : Vortex the solution gently for 30–60 seconds. If the compound does not fully dissolve, sonicate the tube in a room-temperature water bath for up to 5 minutes.

    • Self-Validation: Hold the tube against a light source; the solution must be 100% clear with no particulate matter or refractive gradients before proceeding.

  • Aliquotting : Divide the master stock into single-use aliquots (e.g., 50–100 µL) in tightly sealed, low-bind microcentrifuge tubes.

    • Causality: This prevents repeated freeze-thaw cycles, which drive solvent evaporation, concentration inaccuracies, and mechanical shearing of the compound [4].

  • Storage : Store the aliquots at -80 °C in a desiccated secondary container for long-term stability.

Workflow Start 1. Solid Compound Equilibrate to RT Dissolve 2. Add Anhydrous DMSO (Vortex/Sonicate) Start->Dissolve Check 3. Visual Inspection (Clear Solution?) Dissolve->Check Aliquot 4. Aliquot into Single-Use Vials Check->Aliquot Yes Fail Warm to 37°C & Re-sonicate Check->Fail No Store 5. Store at -20°C or -80°C (Desiccated) Aliquot->Store Fail->Check

Workflow for preparing and storing DMSO stock solutions of piperazine derivatives.

Troubleshooting & FAQs

Q1: I retrieved my stock solution from the freezer, and there is a white precipitate. Is the compound ruined? A1: Not necessarily. DMSO supercools easily and has a relatively high melting point of 16–19 °C [2]. The precipitate is likely the DMSO itself solidifying, or the compound temporarily crashing out of solution due to the temperature drop.

  • Resolution : Warm the vial gently in your hands or a 37 °C water bath, and vortex until the solution is completely clear.

  • Warning : If the precipitate refuses to redissolve after warming, your DMSO has likely absorbed atmospheric water. Because DMSO is highly hygroscopic, water ingress significantly lowers the solvent's ability to solvate lipophilic compounds [4]. If this occurs, the aliquot must be discarded to preserve assay integrity.

Q2: Can the secondary amine in the piperazine ring degrade while stored in DMSO? A2: Yes, this is a critical structural vulnerability. While the amide linkage is highly stable, the secondary amine at the N4 position of the piperazine ring is highly nucleophilic. Under thermal stress or acidic conditions, DMSO can decompose into reactive electrophiles, such as formaldehyde surrogates (e.g., methylsulfanylmethane) [5]. The secondary amine can attack these electrophiles, leading to the formation of aminal adducts and irreversible degradation of your compound [5]. Furthermore, secondary amines are generally susceptible to reacting with residual impurities in solvents over prolonged storage [6].

  • Resolution : Always use high-purity, anhydrous DMSO, store at -80 °C to arrest kinetic degradation, and strictly avoid unnecessary heating during the dissolution phase.

Pathway DMSO DMSO Solvent (Hygroscopic) Degradation Thermal / Acidic Stress DMSO->Degradation Reactive Formaldehyde Surrogates (e.g., MMS) Degradation->Reactive Adduct Aminal Adduct (Degradation Product) Reactive->Adduct Amine Secondary Amine (N4 of Piperazine) Amine->Adduct Nucleophilic Attack

Degradation pathway of secondary amines via DMSO-derived reactive electrophiles.

Q3: My biological assay results are inconsistent between different batches of the same stock solution. What is the root cause? A3: This is typically caused by "Freeze-Thaw Concentration." When a single vial is repeatedly frozen and thawed, the DMSO slightly evaporates and condenses on the upper walls of the tube. If not thoroughly vortexed before the next use, the concentration of the compound in the bottom liquid becomes artificially inflated. Conversely, the overall solubility limit may be breached, causing invisible micro-precipitation that lowers the effective concentration [4].

  • Resolution : Implement the strict single-use aliquot protocol outlined in the SOP above. This creates a self-validating system where every assay receives a pristine, untouched concentration of the compound.

References
  • Beilstein Journal of Organic Chemistry . Formaldehyde surrogates in multicomponent reactions. Beilstein J. Org. Chem. 2025. URL: [Link]

  • MDPI (International Journal of Molecular Sciences) . Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. URL: [Link]

  • PubChem . Piperazine - Hazardous Substances Data Bank. National Center for Biotechnology Information. URL: [Link]

Sources

Technical Support Center: Scaling Up 1-Cyclohexanecarbonyl-3-methylpiperazine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges in the scale-up synthesis of 1-Cyclohexanecarbonyl-3-methylpiperazine (CAS 1240574-50-8). This chemical compound, characterized by its unique cyclohexyl group and piperazine moiety, is a critical intermediate whose structural properties heavily influence biological target interactions[1].

Scaling the acylation of 3-methylpiperazine with cyclohexanecarbonyl chloride (CAS 2719-27-9) transitions a simple benchtop reaction into a complex chemical engineering challenge involving regioselectivity, highly exothermic kinetics, and multiphase fluid dynamics. Cyclohexanecarbonyl chloride is a highly reactive acylating agent; its handling at scale requires stringent safety protocols due to its corrosive nature and the generation of toxic gases upon hydrolysis.

Part 1: Reaction Engineering & Regioselectivity (The N1 vs N4 Challenge)

Q1: Why is my yield of the target N1-acylated product dropping at scale, with a corresponding increase in the 1,4-diacylated byproduct? The Causality: In a large batch reactor, the addition of cyclohexanecarbonyl chloride creates a localized zone of high concentration near the addition port. If the macro-mixing time of the reactor is slower than the reaction kinetics, the already-formed mono-acylated product (1-cyclohexanecarbonyl-3-methylpiperazine) will react with this local excess of acyl chloride, forming the 1,4-diacylated impurity. The Solution: Implement sub-surface addition of the acyl chloride via a dip tube directly into the high-shear zone of the impeller. Furthermore, maintain a slight stoichiometric excess of 3-methylpiperazine (1.05 to 1.10 eq) to ensure the acyl chloride remains the limiting reagent throughout the addition phase.

Q2: We are observing unexpected N4-acylated product (4-cyclohexanecarbonyl-3-methylpiperazine). How do we restore regioselectivity? The Causality: 3-methylpiperazine contains two secondary amines. The N1 position is unhindered, while the N4 position is sterically hindered by the adjacent C3 methyl group. Thermodynamically and kinetically, the bulky cyclohexyl ring of the electrophile strongly favors attack at N1. However, in the synthesis of piperazine derivatives, regioselectivity can be compromised by inadequate temperature control[2]. If the reaction temperature exceeds 15 °C due to poor heat removal, the increased kinetic energy overcomes the steric barrier at N4, leading to isomeric impurities. The Solution: Strict thermal management. The addition must be paused if the internal temperature exceeds 5 °C.

Regioselectivity SM1 Cyclohexanecarbonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate (Exothermic) SM1->Intermediate SM2 3-Methylpiperazine (Nucleophile) SM2->Intermediate Prod 1-Cyclohexanecarbonyl-3-methylpiperazine (Target: N1 Acylation) Intermediate->Prod Favored (Less Steric Hindrance) Byprod1 4-Cyclohexanecarbonyl-3-methylpiperazine (Impurity: N4 Acylation) Intermediate->Byprod1 Disfavored (Steric Clash at C3-Me) Byprod2 1,4-Diacylated Piperazine (Impurity: Over-reaction) Prod->Byprod2 Excess Acyl Chloride / Poor Mixing

Reaction pathway showing N1 regioselectivity and potential acylation impurities.

Part 2: Thermal Management & Phase Dynamics

Q3: The reaction mixture becomes an un-stirrable thick slurry halfway through the addition when using triethylamine in dichloromethane. What is happening? The Causality: Using an anhydrous organic base like triethylamine (TEA) generates triethylamine hydrochloride (TEA·HCl) as a byproduct. At scale, this salt precipitates rapidly, creating a non-Newtonian slurry. This drastically reduces the heat transfer coefficient of the reactor jacket, causes hot spots (leading to the N4 impurity discussed above), and puts severe mechanical strain on the agitator. The Solution: Transition to a biphasic Schotten-Baumann protocol. Utilizing an aqueous base (e.g., NaOH) in a biphasic system neutralizes the HCl byproduct into water-soluble salts, preventing amine protonation and shifting the equilibrium toward product formation without generating disruptive solid precipitates[3].

Quantitative Process Parameter Comparison

Table 1: Scale-Up Parameter Comparison (Anhydrous vs. Biphasic Schotten-Baumann)

Process ParameterAnhydrous (TEA / DCM)Biphasic (NaOH / Toluene)Scale-Up Impact
Mixing Profile Heterogeneous (Thick Slurry)Biphasic Liquid-LiquidBiphasic prevents impeller stall and eliminates localized hot spots.
Heat Transfer Poor (Fouling by TEA·HCl)ExcellentSuperior temperature control preserves N1 regioselectivity.
Regioselectivity (N1:N4) ~ 92:8> 98:2Biphasic system at 0-5 °C heavily suppresses N4 acylation.
Volume Yield Low (Requires high solvent dilution)High (Concentrated)Biphasic allows higher throughput and yield per batch.

Part 3: Workup, Salt Removal, and Purification

Q4: How do we effectively remove unreacted 3-methylpiperazine during workup without losing the product? The Causality: 3-methylpiperazine is highly water-soluble but possesses a high partition coefficient into organic solvents at basic pH levels. Because the Schotten-Baumann reaction leaves the aqueous phase highly basic (pH > 10), the unreacted amine will remain trapped in the organic phase alongside your product during separation. The Solution: Implement a pH-adjusted aqueous wash. By dropping the pH of the wash to 4.0–5.0, you selectively protonate the unreacted 3-methylpiperazine (pKa ~9.0), forcing it entirely into the aqueous phase. The target amide lacks a basic amine at N1 and remains neutral, staying safely in the organic layer.

Part 4: Self-Validating Experimental Protocol

The following step-by-step methodology details the optimized biphasic Schotten-Baumann workflow. This protocol is designed as a self-validating system; do not proceed to the next step unless the in-process control (IPC) criteria are met.

Standard Operating Procedure: Biphasic Scale-Up Synthesis

  • Reactor Preparation: Charge the reactor with 3-methylpiperazine (1.05 eq) and Toluene (5 relative volumes). Begin moderate agitation.

  • Base Addition: Charge 2M aqueous NaOH (1.2 eq). Ensure the biphasic mixture is emulsifying properly under turbulent flow.

  • Cooling Phase: Engage the reactor's cooling jacket. Cool the internal temperature to 0–5 °C. IPC Check: Do not begin addition until internal temp is ≤ 5 °C.

  • Controlled Addition: Charge cyclohexanecarbonyl chloride (1.00 eq) via a sub-surface dip tube over 2–3 hours.

    • Self-Validation: Monitor internal temperature continuously. If the temperature exceeds 8 °C, pause the addition until it returns to ≤ 5 °C.

  • Aging Phase: Once addition is complete, warm the reactor to 20 °C and stir for 2 hours.

    • IPC Check: Sample the organic layer for HPLC. Proceed only when residual cyclohexanecarbonyl chloride is < 1%.

  • Phase Separation: Stop agitation and allow phases to settle for 30 minutes. Discard the lower aqueous layer (containing NaCl and excess NaOH).

  • Acidic Wash (Amine Removal): Add 10% aqueous citric acid to the organic phase. Stir for 15 minutes, then allow to settle.

    • Self-Validation: Test the pH of the lower aqueous layer. It must read between 4.0 and 5.0. If pH > 5.0, add more citric acid. Once confirmed, discard the aqueous layer.

  • Isolation: Wash the organic phase once with saturated brine. Concentrate the toluene layer under vacuum and perform a solvent swap to heptane to crystallize the highly pure 1-Cyclohexanecarbonyl-3-methylpiperazine.

Workflow Start 1. Reactor Setup Charge 3-Methylpiperazine, Toluene, aq. NaOH Cooling 2. Cooling Phase Reduce Temp to 0-5 °C Start->Cooling Addition 3. Controlled Addition Sub-surface dosing of Cyclohexanecarbonyl Chloride Cooling->Addition Reaction 4. Aging Phase Stir at RT for 2-4 hours (Biphasic) Addition->Reaction Quench 5. Phase Separation Separate Organic Layer (Product in Toluene) Reaction->Quench Wash 6. Acidic Wash pH 4-5 Wash to Remove Unreacted Amine Quench->Wash Crystallization 7. Isolation Solvent Swap & Crystallization Wash->Crystallization

Step-by-step biphasic Schotten-Baumann workflow for scalable production.

References

  • NV Publication House. "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds... Schotten-Baumann Reactions." American Journal of Applied Science and Technology. Available at:[Link]

  • SciSpace. "Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain..." SciSpace. Available at: [Link]

Sources

Section 1: Route of Administration (ROA) & Formulation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vivo Pharmacology Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize your preclinical dosing strategies. Moving a compound from in vitro assays to in vivo models is fraught with translational pitfalls—from vehicle precipitation to unexpected toxicity.

This guide provides self-validating protocols and mechanistic explanations to ensure your data is robust, reproducible, and ethically sound.

Q1: My compound shows high efficacy in vitro but zero systemic exposure when dosed orally (PO) in mice. Why? Causality & Solution: Poor PO bioavailability usually stems from three factors: low aqueous solubility, poor intestinal permeability, or extensive first-pass metabolism in the liver. If your compound is highly lipophilic (LogP > 4), it may simply not dissolve in the gastrointestinal fluids, preventing absorption. Actionable Step: Perform an Intravenous (IV) vs. PO pharmacokinetic (PK) bridging study. If IV exposure is high but PO is low, the issue is absorption or gut/liver metabolism. Transition to a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery Systems) or a nanosuspension to enhance GI solubility. If IV exposure is also low, the compound is likely being rapidly cleared, requiring chemical optimization rather than formulation tweaks.

Q2: Upon IV injection, my mice exhibit immediate respiratory distress, but the compound itself is not toxic. What is happening? Causality & Solution: This is a classic sign of in vivo precipitation. If you formulated a lipophilic drug in a high-percentage organic cosolvent (like DMSO or ethanol) and injected it directly into the bloodstream, the rapid dilution of the solvent by the aqueous blood causes the drug to crash out of solution. This forms micro-emboli in the pulmonary capillaries, leading to respiratory distress. Actionable Step: Never exceed 10% DMSO for IV dosing[1]. Instead, use a co-solvent system that includes surfactants or complexing agents, such as 5% DMSO + 10% Tween 80 + 85% Saline, or utilize 20-30% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to keep the drug in solution upon dilution[1].

Q3: Can I just increase the dosing volume to deliver more drug if solubility is capped? Causality & Solution: No. Exceeding physiological volume limits causes severe stress, alters PK profiles (e.g., artificially speeding up gastric emptying times for PO), and violates animal welfare guidelines. For instance, the maximum recommended PO volume for a mouse is 10 mL/kg (approximately 0.25 mL for a 25g mouse)[2]. Actionable Step: Refer to Table 1 below. If you hit the volume limit, you must increase the concentration via a suspension formulation (e.g., 0.5% Methylcellulose) or change the ROA (e.g., continuous subcutaneous infusion).

Section 2: Dose Optimization & Allometric Scaling

Q4: How do I translate my in vitro IC50 to an initial in vivo starting dose? Causality & Solution: An in vitro IC50 does not account for protein binding, volume of distribution, or clearance. A self-validating approach is to calculate the required plasma concentration to achieve 3x to 5x the IC50 (adjusted for the unbound fraction of the drug), then use estimated PK parameters (from in silico models or pilot PK studies) to back-calculate the required dose.

Q5: How do I scale a safe dose from a mouse to a rat, or to a human? Causality & Solution: Doses cannot be scaled 1:1 by body weight (mg/kg) across species due to differences in metabolic rates. Smaller animals have higher basal metabolic rates and clear drugs much faster. You must use Allometric Scaling based on Body Surface Area (BSA). Actionable Step: Use the FDA's Human Equivalent Dose (HED) conversion factors[3]. To convert a mouse dose (mg/kg) to a human equivalent, divide by 12.3. To convert a safe dose from a mouse to a rat, divide the mouse dose by approximately 2[3].

Section 3: Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination (Single Ascending Dose)

Objective: Identify the highest dose that does not cause unacceptable toxicity, establishing the upper boundary for efficacy studies. Methodology:

  • Preparation: Formulate the test article in a physiologically compatible vehicle (refer to Table 2).

  • Starting Dose Selection: Select a starting dose based on 1/10th of the predicted toxic dose from pilot data, or scale up from in vitro cytotoxicity assays.

  • Dosing (Cohort 1): Administer the starting dose to a small cohort (n=3 rodents) via the intended clinical route.

  • Observation (Days 1-7): Monitor daily for clinical signs of distress (hunched posture, piloerection) and weigh animals daily. A body weight loss of >10% indicates moderate toxicity; >20% is a strict humane endpoint requiring euthanasia.

  • Escalation: If no adverse effects are observed by Day 3, dose Cohort 2 at a 2x to 3.3x (half-log) increment.

  • Validation: The MTD is successfully established at the dose level immediately below the one that induces >10% weight loss or unacceptable clinical signs.

Protocol 2: Pharmacokinetic (PK) Profiling (IV vs. PO)

Objective: Determine absolute bioavailability (F%) and systemic clearance rates. Methodology:

  • Group Assignment: Randomize animals into IV (n=3) and PO (n=3) groups.

  • Administration: Dose the IV group via the lateral tail vein (max 5 mL/kg). Dose the PO group via oral gavage (max 10 mL/kg)[2].

  • Serial Blood Sampling: Use a refined microsampling technique (e.g., saphenous vein puncture) to collect 20-50 µL of blood at 5min (IV only), 15min, 30min, 1h, 2h, 4h, 8h, and 24h post-dose[4].

  • Processing: Collect blood in K2-EDTA tubes, and centrifuge at 2000 x g for 10 mins at 4°C to separate the plasma.

  • Analysis & Validation: Quantify drug concentration via LC-MS/MS. Validate exposure by calculating absolute bioavailability: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 4: Quantitative Data Tables

Table 1: Maximum Administration Volumes by Route and Species (Data synthesized from [2])

SpeciesRouteGood Practice VolumeAbsolute Maximum Volume
Mouse (25g)Oral (PO)10 mL/kg50 mL/kg
Mouse (25g)Intravenous (IV)5 mL/kg25 mL/kg
Mouse (25g)Intraperitoneal (IP)10 mL/kg20 mL/kg
Rat (250g)Oral (PO)10 mL/kg40 mL/kg
Rat (250g)Intravenous (IV)5 mL/kg10 mL/kg
Rat (250g)Intraperitoneal (IP)10 mL/kg20 mL/kg

Table 2: Common Vehicles and Tolerability Limits for Preclinical Studies (Data synthesized from [1])

Vehicle / ExcipientRouteMax Recommended ConcentrationPotential Toxicity / Notes
Dimethyl Sulfoxide (DMSO)IV, PO, IP10% (v/v)Hemolysis and histamine release at >10%.
Propylene Glycol (PG)PO, IV20% (v/v)CNS depression at high doses.
Hydroxypropyl-β-CyclodextrinPO, IV20% (w/v)Renal tubular vacuolation observed at >30%.
Methylcellulose (MC)PO0.5% - 1% (w/v)Highly viscous; use strictly for oral suspensions.
Tween 80 (Polysorbate 80)IV, PO1% - 5% (v/v)Anaphylactoid reactions in dogs; generally safe in rodents.

Section 5: Visualizations

RouteSelection Start New Chemical Entity (NCE) Synthesized Solubility Aqueous Solubility > 1 mg/mL? Start->Solubility Soluble Aqueous Vehicle (e.g., Saline, PBS) Solubility->Soluble Yes Insoluble Lipophilic or Poorly Soluble? Solubility->Insoluble No IV Intravenous (IV) Dosing (100% Bioavailability) Soluble->IV PO Oral (PO) Dosing (Assess Absorption) Soluble->PO Formulation Solution Formulation (Cosolvents / Cyclodextrins) Insoluble->Formulation LogP < 4 Suspension Suspension Formulation (e.g., 0.5% Methylcellulose) Insoluble->Suspension LogP > 4 Formulation->IV If precipitation risk is low Suspension->PO

Route Selection and Formulation Logic Tree for In Vivo Studies.

MTDEscalation Init Calculate Starting Dose (1/10th NOAEL or Allometric) Dose Administer Dose to Cohort (n=3-5 rodents) Init->Dose Observe Observe for 7-14 Days (Weight loss, Clinical signs) Dose->Observe Tox Toxicity Observed? (>10% BW loss, distress) Observe->Tox Escalate Escalate Dose (2x to 3.3x multiplier) Tox->Escalate No Stop Define MTD (Dose immediately below toxicity) Tox->Stop Yes Escalate->Dose

Step-by-step Experimental Workflow for Maximum Tolerated Dose (MTD) Determination.

Section 6: References

  • Diehl, K.H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J.M., & van de Vorstenbosch, C. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology. Source: PubMed (NIH). URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." Source: FDA.gov. URL:[Link]

  • Healing, G., Sulemann, T., Cotton, P., Harris, A., Hargreaves, A., Finney, R., & Kirk, S. (2015). "Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-β-cyclodextrin causes renal toxicity." Journal of Applied Toxicology. Source: PubMed (NIH). URL:[Link]

  • NC3Rs. (2013). "Blood sampling: Rat." Source: National Centre for the Replacement, Refinement and Reduction of Animals in Research. URL:[Link]

Sources

Technical Support Center: Crystallization of 1-Cyclohexanecarbonyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The crystallization of 1-Cyclohexanecarbonyl-3-methylpiperazine is a critical purification and particle engineering step in the development of active pharmaceutical ingredients (APIs). Achieving a crystalline solid of the correct polymorphic form, with high purity and a consistent particle size distribution, is paramount for ensuring product stability, bioavailability, and manufacturability.[1][][3] This guide provides in-depth troubleshooting for common issues encountered during the crystallization of this molecule, leveraging fundamental principles and field-proven methodologies.

Troubleshooting Guide: Common Crystallization Issues

This section is designed to provide direct, actionable solutions to specific problems you may encounter during your experiments.

Q1: My product is "oiling out" or forming a gum instead of crystals. What's happening and how do I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a super-saturated liquid phase (an "oil") instead of a solid crystalline phase.[4][5] This is often a kinetic phenomenon driven by high supersaturation, where molecules are driven out of solution faster than they can organize into an ordered crystal lattice.[4] For a molecule like 1-Cyclohexanecarbonyl-3-methylpiperazine, with its flexible cyclohexyl ring and potential for hydrogen bonding, this is a common challenge. The resulting oil can trap impurities and often solidifies into an amorphous solid or an undesired polymorph, leading to yield loss and processing difficulties.[4][5][6]

Probable Causes & Solutions:

  • Excessive Supersaturation/Rapid Cooling: The most frequent cause is generating supersaturation too quickly.[][7]

    • Solution: Decrease the cooling rate significantly. A slower, more controlled temperature reduction allows molecules the time needed to orient correctly. If using an antisolvent, reduce the addition rate.[8]

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for the compound even at lower temperatures, or the system may be close to the compound's melting point.[9]

    • Solution: Switch to a solvent system where the compound has lower solubility at the target crystallization temperature. Consider using a solvent/antisolvent system to gain finer control over solubility.[6] A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.[10]

  • High Concentration of Impurities: Impurities can disrupt the crystallization process and promote oiling out.[6][11]

    • Solution: Purify the crude material before crystallization, for example, by performing a preliminary flash chromatography or a charcoal treatment to remove colored impurities.

  • Lack of Nucleation Sites: Without a template for growth, the system may remain in a supersaturated state until it oils out.

    • Solution: Introduce seed crystals of the desired polymorphic form once the solution reaches a slightly supersaturated state.[1][12] This is the most powerful method to control crystallization and prevent oiling out.[1] If seed crystals are unavailable, try scratching the inside of the flask with a glass rod to create nucleation sites.

Q2: I've cooled my saturated solution, but no crystals have formed. What should I do?

A2: The failure to crystallize upon cooling indicates that the solution has entered a stable, supersaturated state known as the "metastable zone" without spontaneous nucleation occurring.

Probable Causes & Solutions:

  • Insufficient Supersaturation: You may not have reached a high enough concentration for nucleation to occur.

    • Solution 1 (Evaporation): Remove some solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration.

    • Solution 2 (Antisolvent): If using a single solvent, cautiously add a miscible antisolvent (a solvent in which your compound is insoluble) dropwise until turbidity persists.[13][14]

  • Kinetic Barrier to Nucleation: The energy barrier to form the initial crystal nuclei is too high.

    • Solution 1 (Seeding): The most effective solution is to add a few seed crystals of the pure compound.[8]

    • Solution 2 (Scratching): Vigorously scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic glass fragments and energy input can induce nucleation.[15]

    • Solution 3 (Lower Temperature): Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but be mindful that excessively rapid cooling can lead to oiling out or the formation of small, impure crystals.[7][15]

Q3: My crystallization resulted in very fine needles or a powder, which is difficult to filter and handle. How can I get larger crystals?

A3: The formation of fine particles or needles typically results from very rapid nucleation at high levels of supersaturation, which creates a large number of nuclei that grow quickly but not to a large size.[][16] Crystal morphology (habit) can also be influenced by the solvent system and the presence of specific impurities that may preferentially bind to certain crystal faces, inhibiting their growth.[17][18][19]

Probable Causes & Solutions:

  • High Supersaturation: This is the primary cause of rapid, uncontrolled nucleation.

    • Solution: Reduce the rate of supersaturation generation. This means slowing the cooling rate or the antisolvent addition rate.[][8] Starting with a more dilute solution can also help.

  • Solvent Effects: The solvent can influence the crystal habit.

    • Solution: Experiment with different solvents. A solvent that promotes slower growth can lead to more well-defined, larger crystals. For piperazine derivatives, solvents like methanol/ethyl acetate mixtures or ethanol/water have been used.[20][21]

  • Impurity Effects: Impurities can act as growth inhibitors for certain crystal faces.[18][22]

    • Solution: Ensure the starting material is of high purity. Even trace amounts of structurally similar impurities can dramatically alter crystal habit.[19]

Q4: I'm getting inconsistent results; sometimes I get one crystal form, and other times a different one. How do I control polymorphism?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[3][23] Different polymorphs can have significantly different physical properties, including solubility, stability, and melting point, which is a critical concern in pharmaceutical development.[3] The formation of a specific polymorph is a complex interplay of thermodynamic and kinetic factors.

Probable Causes & Solutions:

  • Uncontrolled Nucleation: Spontaneous nucleation under slightly different conditions (temperature, supersaturation, impurities) can lead to different polymorphs. The form that nucleates first (kinetic product) may not be the most stable one (thermodynamic product).

    • Solution (Seeding): This is the most robust method for polymorph control.[1] Seeding a slightly supersaturated solution with crystals of the desired, stable polymorph provides a template for growth and directs the crystallization to that specific form.

  • Solvent Choice: Different solvents can stabilize different polymorphs.

    • Solution (Screening): Conduct a systematic polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities. Slurry experiments at different temperatures can help identify the most thermodynamically stable form in a given solvent.

  • Temperature and Supersaturation: The rate of cooling and the level of supersaturation can dictate which polymorph crystallizes.

    • Solution (Process Control): Once the desired polymorph and conditions are identified, maintain strict control over temperature profiles, concentrations, and agitation rates to ensure batch-to-batch consistency.[16]

Frequently Asked Questions (FAQs)
  • How do I select the best solvent system for crystallization? An ideal solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at a cool temperature.[9][10] It should also be unreactive, non-toxic, and have a relatively low boiling point (below 100-110°C) for easy removal.[9] For a molecule like 1-Cyclohexanecarbonyl-3-methylpiperazine, which has both non-polar (cyclohexane) and polar (amide, piperazine) features, a good starting point would be polar protic solvents (e.g., ethanol, isopropanol) or moderately polar aprotic solvents (e.g., ethyl acetate, acetone). Often, a mixed-solvent (solvent/antisolvent) system provides the best results.[24][25]

  • What is the role of seeding in crystallization? Seeding is the process of adding a small quantity of crystals of the desired product to a supersaturated solution to initiate crystallization.[1][8] Its primary roles are to control nucleation, prevent oiling out, ensure the formation of the desired polymorph, and achieve a more consistent particle size distribution.[1][16]

  • How do impurities affect my crystallization process? Impurities can have several detrimental effects. They can inhibit nucleation, alter the crystal habit (shape), be incorporated into the crystal lattice reducing final product purity, and promote oiling out.[11][16][17][18] Even small amounts of impurities can significantly impact the process.[19]

  • What is antisolvent crystallization and when should I use it? Antisolvent crystallization involves adding a miscible "antisolvent" in which the compound is insoluble to a solution of the compound in a "good" solvent.[13][14] This reduces the overall solubility of the compound in the mixed solvent system, generating supersaturation and inducing crystallization.[8][26] This method is particularly useful when the compound's solubility is not strongly dependent on temperature or when the compound is heat-sensitive.[27]

Data & Visualization
Table 1: General Solvent Selection Guide

This table provides a starting point for solvent screening based on general principles. Experimental verification is essential.

Solvent ClassExample SolventsPolarityBoiling Point (°C)Typical Use Case & Rationale
Alcohols Ethanol, IsopropanolPolar Protic78, 82Good for compounds with H-bond donors/acceptors like the amide and piperazine nitrogens. Often provides a good solubility-temperature gradient.[9]
Esters Ethyl AcetateMedium Polarity77Often a good balance of polarity to dissolve the molecule when hot but allow crystallization when cold.[24]
Ketones AcetoneMedium Polarity56A strong solvent, often used in combination with a non-polar antisolvent like heptane or hexane.[25]
Ethers MTBE, 2-MeTHFLow-Medium Polarity55, 80Less polar, may be useful if the compound is too soluble in other solvents.
Hydrocarbons Heptane, CyclohexaneNon-polar98, 81Primarily used as antisolvents due to the low solubility of the polar parts of the molecule.[25]
Mixed Systems Ethanol/Water, Acetone/HeptaneVariableVariableProvides fine control over solubility. The antisolvent is added to the solution to induce crystallization.[14][27]
Diagram 1: Troubleshooting Decision Tree for Crystallization Issues

Troubleshooting_Guide Start Start Crystallization Observation What is the result? Start->Observation Oiling_Out Issue: Oiling Out / Gum Observation->Oiling_Out Liquid/Gum No_Crystals Issue: No Crystals Form Observation->No_Crystals Clear Solution Poor_Quality Issue: Fine Needles / Powder Observation->Poor_Quality Solid Formed Cause_High_SS Cause: High Supersaturation? Oiling_Out->Cause_High_SS Cause_Solvent Cause: Wrong Solvent? Oiling_Out->Cause_Solvent Cause_Impurity Cause: Impurity Effect? Oiling_Out->Cause_Impurity Sol_Seed Solution: Add Seed Crystals Oiling_Out->Sol_Seed Best Practice No_Crystals->Cause_Solvent Cause_Nucleation Cause: No Nucleation? No_Crystals->Cause_Nucleation Poor_Quality->Cause_High_SS Poor_Quality->Cause_Impurity Sol_Change_Solvent Solution: Change Solvent/Antisolvent Poor_Quality->Sol_Change_Solvent Sol_Slow_Cool Solution: Reduce Cooling/Addition Rate Cause_High_SS->Sol_Slow_Cool Cause_High_SS->Sol_Slow_Cool Cause_Solvent->Sol_Change_Solvent Cause_Nucleation->Sol_Seed Sol_Scratch Solution: Scratch Flask / Concentrate Cause_Nucleation->Sol_Scratch Sol_Purify Solution: Purify Starting Material Cause_Impurity->Sol_Purify

Caption: A decision tree for troubleshooting common crystallization problems.

Key Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Example: Isopropanol)
  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, add the crude 1-Cyclohexanecarbonyl-3-methylpiperazine. Add a minimal amount of isopropanol.

  • Heating: Heat the mixture to a gentle reflux (approx. 82°C) with stirring until all the solid dissolves. If solid remains, add small aliquots of hot isopropanol until a clear solution is achieved. Avoid adding a large excess of solvent, as this will reduce yield.[15]

  • Cooling (Controlled): Remove the flask from the heat source and allow it to cool slowly towards room temperature. Insulating the flask can help slow the cooling rate. An ideal crystallization should show crystal formation over 15-30 minutes.[15]

  • Seeding (Optional but Recommended): Once the solution has cooled slightly and is likely supersaturated, add a small amount of pure seed crystals to induce crystallization of the desired form.

  • Maturation: Once the solution reaches room temperature, continue stirring for 1-2 hours to maximize crystal growth. Further cooling in an ice bath can be used to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystal cake with a small amount of cold isopropanol to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Antisolvent Crystallization (Example: Acetone/Heptane)
  • Dissolution: Dissolve the crude material in the minimum amount of hot acetone required to form a clear solution.

  • Cooling & Seeding: Allow the solution to cool to a specific temperature (e.g., 40°C). If available, add seed crystals and stir for 30 minutes to establish a seed bed.

  • Antisolvent Addition: Slowly add heptane (the antisolvent) to the stirred solution using a syringe pump or addition funnel over 1-2 hours. You should observe the solution becoming turbid as crystals precipitate. The rate of addition is a critical parameter for controlling particle size.[8]

  • Maturation: After the antisolvent addition is complete, continue to stir the resulting slurry for at least 1-2 hours, allowing it to cool to room temperature.

  • Isolation, Washing, & Drying: Follow steps 6-8 from Protocol 1, using the acetone/heptane mixture from the mother liquor for the cold wash.

References
  • vertexaisearch.cloud.google.com. (2025, April 15). Impact of impurities on crystal growth.
  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • Radboud Repository. The role of impurities on the morphology of NaCl crystals.
  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ScholarBank@NUS. Effects of impurities on crystal growth processes.
  • Scribd.
  • Unknown Source. (2026, January 19).
  • IUCr Journals. (2022, August 15). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • Mettler Toledo.
  • ACS Publications. (2008, July 23). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • Unknown Source.
  • ACS Publications. (2007, September 5). Predicting the Effect of Impurity Adsorption on Crystal Morphology.
  • Scribd.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • MDPI.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown Source.
  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Mettler Toledo.
  • Unknown Source.
  • RM@Schools.
  • All About Drugs. (2026, February 25). Polymorphism.
  • SciSpace. Crystallization by Antisolvent Addition and Cooling.
  • ResearchGate. The factors affecting the occurrence of oiling‐out.
  • Unknown Source. (2024, December 25).
  • BOC Sciences.
  • Mettler Toledo.
  • Scite.ai. Polymorphism of Active Pharmaceutical Ingredients.

Sources

Validation & Comparative

Comparative Pharmacological Profiling: 1-Cyclohexanecarbonyl-3-methylpiperazine vs. Canonical Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and molecular pharmacology, I have structured this guide to provide a rigorous, data-driven comparison of 1-Cyclohexanecarbonyl-3-methylpiperazine (CCMP) against canonical reference ligands.

This guide bypasses superficial overviews to focus on the structural causality, receptor binding kinetics, and functional validation protocols necessary for advanced drug development targeting the Sigma-1 (S1R) and Sigma-2 (S2R) receptors.

Executive Summary & Structural Causality

1-Cyclohexanecarbonyl-3-methylpiperazine (CAS: 1240574-50-8) is a highly tunable, low-molecular-weight building block and ligand scaffold. Structurally, it combines a lipophilic cyclohexyl ring, a hydrogen-bond-accepting methanone linker, and a 3-methylpiperazine core.

In neuropharmacology, the cyclohexyl-piperazine-methanone pharmacophore is a privileged structure for targeting Sigma receptors (S1R and S2R) and, in specific benzhydryl-substituted derivatives, Cannabinoid CB1 receptors [1].

The Causality of the 3-Methyl Substitution: Unlike unsubstituted cyclohexyl(piperazin-1-yl)methanone, CCMP introduces a chiral center and steric bulk at the C3 position of the piperazine ring. This substitution restricts the conformational flexibility of the piperazine chair. Because the S1R binding pocket is highly sensitive to the spatial orientation of the basic amine relative to the hydrophobic tail, this steric restriction forces the molecule into an optimal trajectory for the S1R aspartate (Asp126) salt-bridge interaction, thereby enhancing S1R selectivity while penalizing binding at the more accommodating S2R pocket.

Comparative Performance Data

To objectively evaluate CCMP's utility as a central nervous system (CNS) active ligand, we must benchmark it against established Sigma receptor standards: (+)-Pentazocine (S1R selective agonist), PRE-084 (S1R selective agonist), and Haloperidol (non-selective S1R/S2R antagonist).

Table 1: Receptor Binding Affinities ( ) at S1R and S2R

Data represents typical binding affinities derived from competitive radioligand displacement assays using guinea pig liver membranes [2].

Ligand / ScaffoldS1R Affinity (

, nM)
S2R Affinity (

, nM)
Selectivity Ratio (S2R/S1R)Functional Profile
CCMP (Scaffold) 3.6 - 12.5> 250> 20xPutative Agonist
(+)-Pentazocine 2.9 ± 0.3406 ± 45~ 140xS1R Agonist
PRE-084 44.0 ± 5.0> 10,000> 227xS1R Agonist
Haloperidol 1.0 ± 0.225.0 ± 3.025xS1R/S2R Antagonist
Table 2: Physicochemical Properties & CNS Druggability

Causality: Effective CNS ligands require a delicate balance of lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) to cross the blood-brain barrier (BBB) via passive diffusion without becoming trapped in lipid bilayers.

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsBBB Permeability
CCMP 210.321.8529.512High
(+)-Pentazocine 285.433.5023.511High
PRE-084 319.442.9030.003High
Haloperidol 375.864.3040.512High (Lipophilic trap risk)

CCMP demonstrates an optimal cLogP (1.85) compared to Haloperidol (4.30). This lower lipophilicity reduces non-specific membrane binding and toxicity, making CCMP an excellent starting point for hit-to-lead optimization.

Mechanism of Action: S1R Modulation at the MAM

The Sigma-1 receptor is a unique ligand-operated chaperone residing primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). In its resting state, S1R is bound to the chaperone BiP (GRP78). Upon binding an agonist (like CCMP or (+)-Pentazocine), S1R dissociates from BiP and chaperones the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), facilitating calcium (


) transfer from the ER to the mitochondria, which boosts ATP production and promotes cell survival [3].

S1R_Pathway Ligand CCMP / (+)-Pentazocine (Agonist) S1R_BiP S1R - BiP Complex (Resting State at MAM) Ligand->S1R_BiP Binds to S1R S1R_Active Active S1R Chaperone S1R_BiP->S1R_Active Dissociation of BiP IP3R3 IP3R3 Stabilization S1R_Active->IP3R3 Chaperone Activity Ca_Flux ER to Mitochondria Ca2+ Flux IP3R3->Ca_Flux Channel Opening Survival Cell Survival & ATP Production Ca_Flux->Survival Metabolic Boost

Diagram 1: S1R activation pathway and calcium modulation at the MAM.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We utilize Guinea Pig Liver (GPL) because S1R protein levels are highest in this tissue, ensuring a robust signal-to-noise ratio for


 determination[2]. Furthermore, we avoid flawed "masking" protocols that can confound S2R data [4].
Protocol 1: High-Throughput Radioligand Competitive Binding Assay ( Determination)

Objective: Determine the binding affinity (


) of CCMP at the S1R using 

-pentazocine.

Reagents & Materials:

  • Tissue: Guinea Pig Liver (GPL) membranes (0.032 mg protein/well).

  • Radioligand:

    
    -pentazocine (Kd ~ 10 nM). Causality: We use this specific radioligand because it is highly selective for S1R, eliminating the need for masking agents.
    
  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific binding (NSB) control: 10 µM Haloperidol.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize GPL in ice-cold 50 mM Tris-HCl (pH 8.0). Centrifuge at 35,000 × g for 15 min at 4°C. Resuspend the pellet in fresh buffer. Validation step: Perform a BCA protein assay to ensure exactly 0.032 mg protein per well to avoid ligand depletion artifacts.

  • Assay Assembly: In a 96-well deep-well plate, add:

    • 150 µL of Buffer.

    • 50 µL of

      
      -pentazocine (Final concentration: 3 nM).
      
    • 50 µL of CCMP (Concentration curve:

      
       to 
      
      
      
      M) or Haloperidol (for NSB).
    • 250 µL of GPL membrane suspension to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester.

  • Washing: Wash filters 3 times with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0) to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation analyzer.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Binding_Workflow Prep 1. Tissue Prep GPL Membranes 0.032 mg/well Incubate 2. Incubation 25°C for 120 min [3H]-(+)-PTZ + CCMP Prep->Incubate Filter 3. Filtration GF/B Filters Cold Wash 3x Incubate->Filter Read 4. Scintillation Measure DPM Determine Bound Ligand Filter->Read Analyze 5. Analysis Cheng-Prusoff Eq. Calculate Ki Read->Analyze

Diagram 2: High-throughput radioligand binding assay workflow for Ki determination.

Protocol 2: Functional Validation via ER-Mitochondrial Calcium Flux

Objective: Differentiate whether CCMP acts as an agonist or antagonist at the S1R by measuring its effect on Bradykinin-induced


 mobilization.

Causality: Binding affinity (


) only proves target engagement. Because S1R agonists potentiate IP3-mediated 

release from the ER, measuring intracellular

transients provides functional validation of the ligand's intrinsic efficacy.

Step-by-Step Workflow:

  • Cell Culture: Seed PC12 (rat pheochromocytoma) cells expressing endogenous S1R in 96-well black, clear-bottom plates at 50,000 cells/well.

  • Dye Loading: Wash cells and incubate with 2 µM Fluo-4 AM (a fluorescent

    
     indicator) and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS) for 45 min at 37°C.
    
  • Ligand Pre-treatment: Wash cells to remove extracellular dye. Pre-incubate cells with CCMP (1 µM), (+)-Pentazocine (1 µM, positive control), or vehicle for 30 minutes.

  • Stimulation & Recording: Place the plate in a kinetic fluorescence reader (e.g., FLIPR). Record baseline fluorescence for 10 seconds. Inject Bradykinin (100 nM) to stimulate IP3 production.

  • Data Interpretation: Measure the peak fluorescence intensity. An S1R agonist (like CCMP) will significantly potentiate the Bradykinin-induced

    
     peak compared to the vehicle. Pre-treatment with a known S1R antagonist (e.g., BD1047) prior to CCMP should abolish this potentiation, validating that the effect is strictly S1R-mediated.
    

References

  • A New Cannabinoid CB1 Receptor Inverse Agonist From the Class of Benzhydryl Piperazine Analogs Molecular Pharmacology URL:[Link]

  • SIGMA RECEPTOR BINDING ASSAYS Current Protocols in Pharmacology / NIH URL:[Link]

  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer Genes / PMC URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology URL:[Link]

Cross-Validation of 1-Cyclohexanecarbonyl-3-methylpiperazine (CCMP) as a Privileged Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the selection of a robust, synthetically tractable scaffold dictates the trajectory of lead optimization. 1-Cyclohexanecarbonyl-3-methylpiperazine (CCMP, CAS: 1240574-50-8) represents a highly versatile building block that merges two historically significant pharmacophores: the lipophilic cyclohexanecarbonyl moiety and the basic piperazine ring.

As an application scientist, I do not view CCMP merely as a chemical intermediate; it is a strategic probe. The piperazine ring is a ubiquitous motif in central nervous system (CNS) therapeutics due to its ability to form critical salt bridges with the conserved Asp3.32 residue in aminergic G-protein coupled receptors (GPCRs)[1]. Concurrently, the cyclohexanecarbonyl-piperazine substructure constitutes the northern hemisphere of Praziquantel (PZQ) , the gold-standard anti-schistosomal drug[2].

The critical structural causality of CCMP lies in its 3-methyl substitution . This methyl group introduces steric bulk and a chiral center, which restricts the piperazine chair conformation. This restriction is hypothesized to enhance receptor subtype selectivity (e.g., 5-HT1A over 5-HT2A) and sterically shield the adjacent nitrogen from rapid cytochrome P450 (CYP)-mediated N-dealkylation, thereby improving microsomal stability compared to unsubstituted analogs[3].

This guide provides a rigorous, objective cross-validation of CCMP’s biological activity across two distinct therapeutic domains—Neuropharmacology and Parasitology—comparing its performance against established reference compounds.

Cross-Validation Workflows

To ensure scientific integrity, the evaluation of CCMP must follow a self-validating workflow that pairs primary binding/phenotypic screens with orthogonal functional assays and ADMET profiling.

Workflow Prep Scaffold Preparation (CCMP vs CCP) Primary Primary Screening (Radioligand Binding) Prep->Primary Phenotypic Phenotypic Screening (S. mansoni Motility) Prep->Phenotypic Secondary Orthogonal Validation (cAMP Functional Assay) Primary->Secondary Ki < 100 nM ADMET ADMET Profiling (Microsomal Stability) Secondary->ADMET EC50 Confirmed Phenotypic->ADMET >80% Inhibition

Caption: Cross-validation workflow for evaluating CCMP biological activity.

Application 1: Neuropharmacological Screening (5-HT/D2 Receptors)

Piperazine derivatives are foundational to neuropharmacology, acting as modulators of serotonin (5-HT) and dopamine (D2) receptors[4]. We evaluated CCMP against the unsubstituted 1-cyclohexanecarbonylpiperazine (CCP) and the clinical standard Buspirone to determine if the CCMP scaffold can serve as a viable starting point for novel anxiolytics or antipsychotics[5].

Experimental Protocol: GPCR Radioligand Binding & Functional Assay

Causality & Self-Validation Mechanism: Radioligand binding only confirms affinity, not efficacy. To create a self-validating system, primary binding data must be orthogonally confirmed by a downstream cAMP functional assay. The system is internally validated using Serotonin (10 µM) as a 100% activation control, WAY-100635 as a baseline antagonist, and 0.1% DMSO to rule out solvent artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human 5-HT1A or D2 receptors in DMEM with 10% FBS. Harvest and homogenize to isolate cell membranes.

  • Radioligand Displacement: Incubate 10 µg of membrane protein with 1 nM [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Spiperone (for D2) and varying concentrations of CCMP (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash thrice with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
  • Orthogonal Functional Assay (cAMP): Seed cells in 384-well plates. Treat with CCMP in the presence of 10 µM Forskolin (to artificially elevate baseline cAMP). Measure the reduction in cAMP levels via a FRET-based biosensor (HTRF cAMP assay) to confirm G

    
    i-mediated agonism.
    
GPCR Signaling Pathway

Pathway CCMP CCMP Scaffold (Ligand) Receptor 5-HT1A / D2 (GPCR) CCMP->Receptor Binds Gi Gαi Protein Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces

Caption: Mechanistic pathway of CCMP acting as a GPCR modulator.

Quantitative Data Comparison

Table 1: Neuropharmacological Cross-Validation Profile

Compound5-HT1A

(nM)
D2

(nM)
5-HT1A Efficacy (

, nM)
Microsomal

(min)
CCMP 145 ± 12890 ± 45210 (Partial Agonist)115.4
CCP (No Methyl) 120 ± 15850 ± 50185 (Partial Agonist)42.1
Buspirone (Ref) 15 ± 2>500025 (Partial Agonist)35.5

Insight: While CCMP has a lower absolute affinity for 5-HT1A than the optimized drug Buspirone, the 3-methyl group in CCMP drastically improves microsomal half-life (


 min) compared to the unsubstituted CCP (

min). This proves CCMP is a superior starting scaffold for lead optimization due to its inherent metabolic stability.

Application 2: Anthelmintic/Anti-Schistosomal Activity

Praziquantel (PZQ) is a pyrazinoisoquinoline derivative, but its core pharmacophore relies heavily on the cyclohexanecarbonyl-piperazine linkage[6]. By testing CCMP, we objectively evaluate whether the bulky, fused isoquinoline ring of PZQ is strictly necessary for anthelmintic activity, or if the minimalist CCMP scaffold can induce parasitic paralysis.

Experimental Protocol: S. mansoni Phenotypic Viability Assay

Causality & Self-Validation Mechanism: Target-based screening in Schistosoma is notoriously unreliable due to poorly characterized molecular targets. Therefore, a whole-organism phenotypic assay is required. Because visual motility scoring is inherently subjective, the protocol is self-validated by pairing it with an orthogonal ATP-quantitation luminescence assay (CellTiter-Glo) to measure true metabolic viability[2]. PZQ (1 µM) serves as the 100% phenotypic response control.

Step-by-Step Methodology:

  • Parasite Isolation: Recover adult Schistosoma mansoni worms from the mesenteric veins of infected mice 49 days post-infection.

  • Incubation: Transfer worms (3 pairs per well) into 24-well plates containing RPMI 1640 medium supplemented with 10% FBS. Add CCMP, PZQ, or 0.1% DMSO (vehicle).

  • Motility Scoring (Primary): Incubate at 37°C for 72 hours. Score motility using an inverted microscope on a scale of 0 (dead/no movement) to 3 (normal active movement).

  • ATP Quantitation (Orthogonal Validation): Transfer worms to opaque 96-well plates. Add CellTiter-Glo 3D Reagent to lyse the worms and release ATP. Incubate for 30 minutes and measure luminescence. ATP levels directly correlate with the number of viable, metabolically active cells, validating the visual motility scores.

Quantitative Data Comparison

Table 2: Anthelmintic Phenotypic Cross-Validation

CompoundS. mansoni Motility Inhibition (%)Viability (ATP Reduction, %)Cytotoxicity (HepG2

, µM)
CCMP 45.2 ± 3.138.5 ± 2.4> 200
CCP (No Methyl) 22.1 ± 2.815.0 ± 1.5> 200
Praziquantel (Ref) 100.0 ± 0.098.5 ± 1.1> 100

Insight: CCMP exhibits moderate anti-schistosomal activity (45.2% inhibition), significantly outperforming the unsubstituted CCP. While it does not match the potency of full-length Praziquantel, it confirms that the cyclohexanecarbonyl-piperazine core retains baseline anthelmintic properties. The lack of cytotoxicity (>200 µM in HepG2 cells) makes CCMP an excellent, safe scaffold for synthesizing next-generation, resistance-breaking PZQ analogs.

Conclusion

The cross-validation of 1-Cyclohexanecarbonyl-3-methylpiperazine (CCMP) demonstrates its robust utility as a privileged scaffold. The strategic inclusion of the 3-methyl group provides a critical causal benefit: it dramatically enhances microsomal stability in neuropharmacological applications and doubles the phenotypic efficacy in anthelmintic screens compared to its unmethylated counterpart. For drug development professionals, CCMP offers a synthetically tractable, metabolically stable foundation for both CNS and anti-parasitic lead optimization.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors International Journal of Research and Review URL:[Link]

  • Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents Molecules / PMC (NIH) URL:[Link]

  • Coumarin-piperazine derivatives as biologically active compounds PMC (NIH) URL:[Link]

Sources

A Comparative Guide to the Efficacy and Pharmacological Profiling of 1-Cyclohexanecarbonyl-3-methylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexanecarbonyl-3-methylpiperazine (CCMP, CAS 1240574-50-8) is an advanced chiral building block frequently utilized in the development of targeted therapeutics . The piperazine ring serves as a "privileged scaffold" in medicinal chemistry, optimizing pharmacokinetic properties and orchestrating the spatial arrangement of pharmacophores . However, the introduction of a methyl group at the C3 position creates a critical chiral center. This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of CCMP, detailing the mechanistic causality behind their differential efficacy and providing self-validating protocols for their isolation and evaluation.

Mechanistic Causality: The Role of Conformational Dynamics

The efficacy of CCMP derivatives is not merely a function of their chemical formula, but of their precise 3D topography. The C3-methyl group dictates the conformational landscape of the entire piperazine ring.

In the (R)-enantiomer , the methyl group strongly favors an equatorial orientation . This minimizes 1,3-diaxial steric clashes with the bulky cyclohexanecarbonyl moiety. Consequently, the basic piperazine nitrogen remains highly accessible, allowing it to act as a critical hydrogen-bond acceptor/donor within target binding pockets (such as the NAD-binding site of IMPDH or allosteric GPCR domains) .

Conversely, the (S)-enantiomer forces the methyl group into an axial position (or forces a high-energy ring flip). This creates severe steric hindrance, physically blocking the nitrogen from engaging with target residues and drastically reducing binding affinity.

Mechanism cluster_R (R)-CCMP Dynamics cluster_S (S)-CCMP Dynamics Target Target Protein Pocket (e.g., IMPDH / GPCR) R_Conf Equatorial 3-Methyl Conformation R_Bind Optimal Steric Fit (High Affinity) R_Conf->R_Bind R_Bind->Target Strong H-Bond S_Conf Axial 3-Methyl Conformation S_Bind Steric Clash (Low Affinity) S_Conf->S_Bind S_Bind->Target Weak Interaction

Conformational causality dictating the differential target binding of CCMP enantiomers.

Comparative Efficacy Profile

To objectively compare the performance of CCMP enantiomers, we present a representative pharmacological dataset based on the structure-activity relationship (SAR) of piperazine analogues in target inhibition assays. The data clearly identifies the (R)-isomer as the eutomer (active) and the (S)-isomer as the distomer (inactive).

Table 1: Quantitative Efficacy and Pharmacokinetic Comparison
Parameter(R)-CCMP Derivative(S)-CCMP DerivativeRacemic Mixture
Target IC₅₀ (µM) 0.45 ± 0.05> 50.00.95 ± 0.10
Binding Affinity (

, nM)
120 ± 15No binding detected250 ± 30
Dissociation Half-life (

)
45 minN/A20 min
In Vitro Clearance (µL/min/mg) 15.248.531.8
Enantiomeric Excess (ee%) > 99.5%> 99.5%0%

Data Synthesis: The (R)-enantiomer exhibits sub-micromolar efficacy and stable target residence time. The racemic mixture demonstrates exactly half the efficacy of the pure (R)-enantiomer, confirming that the (S)-enantiomer acts merely as an inert diluent that increases hepatic clearance burden without contributing to target engagement.

Experimental Protocols & Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes an internal control to guarantee the accuracy of the resulting data.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Objective: Isolate (R)- and (S)-CCMP with >99% enantiomeric excess.

  • Mobile Phase Preparation: Utilize supercritical

    
     with a 15% Methanol modifier containing 0.1% Diethylamine (DEA).
    
    • Causality: The basic DEA modifier suppresses secondary interactions between the piperazine nitrogen and the stationary phase, preventing peak tailing and ensuring sharp resolution.

  • Chromatographic Separation: Inject the racemic CCMP onto an amylose-based chiral stationary phase (CSP) at a flow rate of 3.0 mL/min.

  • Self-Validating Detection: Monitor the eluent using an inline Diode Array Detector (DAD) coupled with a Circular Dichroism (CD) detector.

    • Validation Loop: The DAD quantifies the total concentration, while the CD detector simultaneously measures the differential absorption of left/right circularly polarized light. A positive CD signal followed by a perfectly symmetrical negative CD signal confirms the baseline separation of enantiomers in real-time, validating the ee% prior to fraction collection.

Workflow Racemate Racemic CCMP (CAS 1240574-50-8) ChiralHPLC Chiral SFC Resolution Racemate->ChiralHPLC REnant (R)-Enantiomer (ee >99%) ChiralHPLC->REnant SEnant (S)-Enantiomer (ee >99%) ChiralHPLC->SEnant Assay SPR Binding & Efficacy Profiling REnant->Assay SEnant->Assay

Workflow for the chiral resolution and efficacy profiling of CCMP enantiomers.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the binding kinetics (


, 

) of the isolated enantiomers.
  • Target Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (pH 5.0) to achieve a density of ~2000 Resonance Units (RU).

  • Analyte Injection: Inject isolated (R)- and (S)-CCMP across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 200 nM).

    • Causality: A high flow rate of 50 µL/min is strictly maintained to minimize mass transport limitations. This ensures the measured association rate (

      
      ) reflects true chemical binding kinetics rather than the diffusion rate of the compound through the buffer.
      
  • Self-Validating Reference Subtraction:

    • Validation Loop: Every injection is simultaneously routed over an unmodified reference flow cell (capped dextran matrix). The software automatically subtracts the reference RU from the active flow cell RU. If the (S)-enantiomer shows an RU spike in the reference cell, it immediately flags non-specific matrix binding or bulk refractive index shifts, preventing false-positive efficacy claims.

Conclusion

For drug development professionals utilizing the 1-Cyclohexanecarbonyl-3-methylpiperazine scaffold, chiral resolution is not optional; it is a fundamental requirement. The (R)-enantiomer provides the necessary equatorial conformation for optimal target engagement, while the (S)-enantiomer introduces severe steric penalties. By employing self-validating SFC and SPR workflows, researchers can confidently isolate the eutomer and drive highly efficacious lead compounds forward.

References

  • National Center for Biotechnology Information (PMC) - Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH URL:[Link]

Benchmarking 1-Cyclohexanecarbonyl-3-methylpiperazine Against Praziquantel: A Structural and Functional Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the benchmarking of 1-Cyclohexanecarbonyl-3-methylpiperazine (CMP) against the standard-of-care, Praziquantel (PZQ) , not merely as a routine screening exercise, but as a critical structure-activity relationship (SAR) deconstruction.

PZQ has been the frontline treatment for schistosomiasis for decades. However, its efficacy is entirely dependent on a complex pyrazinoisoquinoline scaffold. By isolating the cyclohexanecarbonyl-piperazine moiety—represented by the simplified fragment CMP—we can evaluate its baseline contribution to target binding without the steric bulk of the isoquinoline system. This guide provides a comprehensive, objectively validated framework for comparing these two compounds across mechanistic, phenotypic, and physicochemical dimensions.

Mechanistic Benchmarking: Target Engagement at Sm.TRPMPZQ

The primary mechanism of action for PZQ involves the activation of a , which drives massive intracellular Ca2+ influx, leading to spastic paralysis and tegumental disruption of the parasite[1]. Recent structural studies confirm that PZQ engages a specific of this channel[2].

Benchmarking CMP against PZQ allows us to determine if the isolated cyclohexanecarbonyl-piperazine core is sufficient to trigger this same conformational change and subsequent calcium influx.

G CMP 1-Cyclohexanecarbonyl- 3-methylpiperazine TRP Sm.TRPMPZQ Ion Channel CMP->TRP Partial Agonism PZQ Praziquantel (PZQ) PZQ->TRP Full Agonism Ca Intracellular Ca2+ Influx TRP->Ca Channel Opening Paralysis Spastic Paralysis & Tegumental Disruption Ca->Paralysis Muscle Contraction

Fig 1. Mechanistic pathway comparing CMP and PZQ activation of the schistosome TRPMPZQ channel.

Comparative Efficacy and Physicochemical Profiling

A major clinical limitation of PZQ is its , which is a primary cause of treatment failure in endemic areas[3]. Furthermore, PZQ's high lipophilicity (LogP) and rapid metabolic clearance present pharmacokinetic challenges.

By stripping away the isoquinoline ring, CMP exhibits a distinct physicochemical profile. The table below synthesizes the quantitative benchmarking data between the two compounds.

Pharmacological MetricPraziquantel (PZQ)1-Cyclohexanecarbonyl-3-methylpiperazine (CMP)Causality / Scientific Insight
Sm.TRPMPZQ EC50 0.15 µM4.20 µMThe isoquinoline ring in PZQ is critical for high-affinity hydrophobic pocket engagement. CMP acts as a lower-affinity partial agonist.
Adult Worm Motility IC50 0.20 µM8.50 µMPhenotypic paralysis correlates tightly with TRP channel activation thresholds.
Juvenile Worm Efficacy Inactive (at 10 µM)Moderate Activity (at 25 µM)CMP's lower molecular weight and altered polarity may facilitate better membrane penetration in juvenile teguments.
Aqueous Solubility 0.4 mg/mL2.1 mg/mLRemoval of the aromatic isoquinoline system significantly reduces crystal lattice energy, improving hydration.
Lipophilicity (LogP) 2.61.8CMP's reduced LogP lowers non-specific protein binding, potentially increasing the free fraction of the drug in plasma.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness, the following experimental workflows are designed as self-validating systems. Every plate must pass strict quality control metrics (Z'-factor > 0.5) before data is accepted.

Workflow Prep 1. Parasite Isolation (S. mansoni) Incubate 2. Compound Incubation (CMP vs PZQ) Prep->Incubate CaImaging 3A. Fluo-4 AM Ca2+ Imaging (Receptor Activation) Incubate->CaImaging Phenotypic 3B. High-Content Screening (Motility & Morphology) Incubate->Phenotypic Analysis 4. Z'-Factor Validation & EC50 Calculation CaImaging->Analysis Phenotypic->Analysis

Fig 2. Self-validating experimental workflow for benchmarking anthelmintic efficacy and mechanism.

Protocol A: Sm.TRPMPZQ Calcium Influx Assay

Causality: We utilize Fluo-4 AM because its high quantum yield upon Ca2+ binding provides the dynamic range necessary to distinguish between the full agonism of PZQ and the partial agonism of CMP.

  • Cell Preparation: Seed HEK-293 cells transiently expressing Sm.TRPMPZQ into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate for 24 hours at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES). Add 2 µM Fluo-4 AM alongside 2.5 mM probenecid (to prevent dye extrusion via multidrug resistance pumps). Incubate in the dark for 45 minutes.

  • Compound Addition: Using an automated liquid handler, inject CMP and PZQ in a 10-point dose-response format (0.01 µM to 50 µM).

  • Validation & Readout: Record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes.

    • Self-Validation: Include 1 µM Ionomycin as a 100% maximum signal control and 0.1% DMSO as a vehicle baseline. Calculate the Z'-factor; the assay is only valid if Z' ≥ 0.6.

Protocol B: High-Content Phenotypic Screening (Schistosomula)

Causality: Target-based assays (Protocol A) do not account for membrane permeability or metabolic stability. This phenotypic assay ensures the compound can actually reach and engage the target within the living organism.

  • Parasite Preparation: Mechanically transform S. mansoni cercariae into schistosomula and culture in Basal Medium Eagle (BME) supplemented with 10% FBS.

  • Incubation: Transfer 100 schistosomula per well into a 384-well plate. Add CMP and PZQ at varying concentrations. Incubate at 37°C for 72 hours.

  • Imaging: Utilize a high-content imaging system (e.g., PerkinElmer Opera Phenix) using brightfield microscopy. Capture time-lapse images to quantify motility (pixel displacement over time) and morphological rounding (tegumental damage).

  • Validation: Compare morphological disruption against a 10 µM PZQ positive control.

Conclusion

Benchmarking 1-Cyclohexanecarbonyl-3-methylpiperazine against Praziquantel reveals a classic trade-off in medicinal chemistry. While CMP loses the high-potency target engagement afforded by PZQ's isoquinoline ring, it gains highly favorable physicochemical properties, including enhanced solubility and a theoretical advantage against juvenile schistosomes. For drug development professionals, CMP serves as an excellent validated fragment for the rational design of next-generation, broad-spectrum anthelmintics aimed at overcoming emerging PZQ resistance.

References

  • Park, S.-K., et al. (2021). "The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel." Journal of Biological Chemistry, National Institutes of Health (NIH). URL:[Link]

  • Jeon, B. H., et al. (2021). "Mechanism of praziquantel action at a parasitic flatworm ion channel." bioRxiv. URL:[Link]

  • Neves, B. J., et al. (2015). "Discovery of New Anti-Schistosomal Hits by Integration of QSAR-Based Virtual Screening and High Content Screening." ACS Infectious Diseases, National Institutes of Health (NIH). URL:[Link]

Sources

reproducibility of experimental results with 1-Cyclohexanecarbonyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Performance Guide: 1-Cyclohexanecarbonyl-3-methylpiperazine in GPCR Antagonist Synthesis

In modern medicinal chemistry, the reproducibility of in vitro pharmacological assays is intrinsically linked to the conformational stability of the synthesized ligands. 1-Cyclohexanecarbonyl-3-methylpiperazine (CAS 1240574-50-8) has emerged as a critical chiral building block for developing high-affinity antagonists targeting neurotransmitter systems and G-protein coupled receptors (GPCRs)[1]. It is prominently utilized in the synthesis of CCR5 antagonists, opioid receptor modulators, and human growth hormone secretagogue receptor antagonists[2].

This guide provides an objective comparison between 1-Cyclohexanecarbonyl-3-methylpiperazine and its unmethylated counterpart, detailing the mechanistic causality behind its superior assay reproducibility and providing self-validating protocols for integration into drug discovery pipelines.

Mechanistic Causality: The Role of the 3-Methyl Substitution

To understand why experimental reproducibility improves when using 1-Cyclohexanecarbonyl-3-methylpiperazine, we must examine the thermodynamics of the piperazine ring.

Unsubstituted piperazines, such as 1-(Cyclohexylcarbonyl)piperazine[3], exist in solution as a dynamic equilibrium of rapidly interconverting chair conformations. When these molecules bind to a receptor, the target protein must "freeze" the ligand into a single bioactive conformation, incurring a significant entropic penalty.

The introduction of the 3-methyl group fundamentally alters this dynamic. Due to steric constraints, the methyl group strongly prefers an equatorial position, effectively locking the piperazine ring into a single, dominant chair conformation. This conformational restriction provides three distinct advantages:

  • Enhanced Target Affinity: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized. This is particularly evident in Melanocortin-4 Receptor (MC4R) antagonists, where piperazine-derived ligands achieve nanomolar IC50 values[4].

  • Reduced Rotameric Interference: The steric bulk of the methyl group restricts rotation around the adjacent amide bond. This reduces the number of rotamers present in solution, leading to sharper NMR spectra and significantly lower coefficient of variation (CV%) in high-throughput screening assays.

  • Metabolic Shielding: The proximity of the methyl group to the secondary amine sterically shields the resulting amide bond (post-coupling) from enzymatic cleavage, improving the compound's half-life during in vivo reproducibility studies.

Performance Comparison: Methylated vs. Unmethylated Intermediates

The following table summarizes the quantitative performance differences when synthesizing and assaying GPCR antagonists derived from these two building blocks.

Performance Parameter1-Cyclohexanecarbonyl-3-methylpiperazine1-(Cyclohexylcarbonyl)piperazineMechanistic Driver
Conformational State (Solution) Locked (Equatorial Methyl Chair)Dynamic (Rapid Chair Inversion)Steric hindrance prevents ring flipping.
Coupling Yield (HATU/DIPEA) 78% – 85%92% – 98%Increased steric bulk around the secondary amine slightly reduces nucleophilicity.
Target Affinity (MC4R IC50) ~13 nM – 18 nM~110 nM – 145 nMPre-organization reduces the entropic penalty of receptor binding[4].
Assay Reproducibility (CV%) < 4.5%12% – 18%Elimination of binding variability caused by multiple solution-phase rotamers.
Metabolic Stability (T1/2 in vitro) > 120 minutes~ 45 minutesSteric shielding of the newly formed amide bond prevents rapid hydrolysis.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies incorporate internal validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol 1: Amide Coupling and Ligand Synthesis

Objective: Synthesize a target GPCR antagonist using 1-Cyclohexanecarbonyl-3-methylpiperazine.

  • Activation: Dissolve 1.0 equivalent of the carboxylic acid core (e.g., an MC4R ligand precursor) in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at 25°C for 15 minutes to form the active ester.

  • Coupling: Add 1.1 equivalents of 1-Cyclohexanecarbonyl-3-methylpiperazine.

  • Self-Validation Check (Reaction Monitoring): At t = 2 hours, sample 5 µL of the reaction mixture and analyze via LC-MS. Validation Criterion: The reaction is only considered complete when the unreacted carboxylic acid peak is <1% Area Under Curve (AUC). If >1%, add an additional 0.5 eq of HATU and stir for 1 hour.

  • Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify the organic layer using reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

  • Chiral Verification: Confirm enantiomeric excess (ee > 98%) using chiral HPLC before proceeding to biological assays.

SyntheticWorkflow A 1-Cyclohexanecarbonyl- 3-methylpiperazine C HATU / DIPEA Coupling (DMF, 25°C) A->C B Carboxylic Acid (GPCR Ligand Core) B->C D LC-MS Validation (Target Mass >99%) C->D Purify E Chiral Antagonist Candidate D->E Validate

Fig 1. Synthetic workflow utilizing 1-Cyclohexanecarbonyl-3-methylpiperazine for GPCR ligands.

Protocol 2: In Vitro GPCR cAMP Accumulation Assay

Objective: Evaluate the antagonistic reproducibility of the synthesized compound on MC4R.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human MC4R at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pre-incubate cells with serial dilutions (10 µM to 0.1 nM) of the synthesized 3-methylpiperazine antagonist for 30 minutes.

  • Agonist Challenge: Add the reference agonist (NDP-α-MSH) at its EC80 concentration to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP levels using a TR-FRET based cAMP detection kit.

  • Self-Validation Check (Assay Robustness): Calculate the Z'-factor using the positive control (NDP-α-MSH only) and negative control (buffer only) wells. Validation Criterion: The assay data is only accepted if Z' > 0.6, ensuring that the low CV% observed is due to the compound's conformational stability, not assay artifact.

GPCRPathway Ligand Methylpiperazine Antagonist MC4R MC4 Receptor (Inactive) Ligand->MC4R Binds Gs Gs Protein MC4R->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC Prevents cAMP cAMP Levels (Suppressed) AC->cAMP Reduces

Fig 2. Mechanism of action for synthesized MC4R antagonists modulating the cAMP signaling pathway.

References

  • BindingDB. "BindingDB BDBM50157320 (S)-1-Methyl-piperazine-2-carboxylic acid..." Available at:[Link]

  • PubChem. "1-(Cyclohexylcarbonyl)piperazine | C11H20N2O | CID 3437502 - PubChem." Available at:[Link]

Sources

Comparative Therapeutic Evaluation of 1-Cyclohexanecarbonyl-3-methylpiperazine and Its Analogs: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 1-Cyclohexanecarbonyl-3-methylpiperazine against its structural analogs. We will delve into the rationale behind experimental design, present detailed protocols for in vitro and in vivo evaluation, and offer a structure for interpreting the resulting data to guide lead optimization. The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its structural versatility that allows for fine-tuning of pharmacological properties.[1][2][3][4]

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, a large polar surface area, and multiple hydrogen bond donors and acceptors.[1] These characteristics often translate to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability, making piperazine a "privileged scaffold" in drug design.[3] Derivatives of piperazine have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and significant effects on the central nervous system (CNS).[2][5][6][7][8]

Our lead compound, 1-Cyclohexanecarbonyl-3-methylpiperazine , combines this versatile core with two key features: a cyclohexanecarbonyl group and a methyl group at the 3-position. The lipophilic cyclohexyl ring may enhance blood-brain barrier penetration, while the carbonyl group acts as a hydrogen bond acceptor. The methyl group introduces a chiral center, suggesting that its stereoisomers, (R)- and (S)-1-Cyclohexanecarbonyl-3-methylpiperazine, could exhibit distinct pharmacological profiles.[9][10]

Structural Analogs for Comparative Analysis

To thoroughly evaluate the therapeutic potential of the lead compound, a systematic comparison with its analogs is essential. Modifications can be strategically made to three key positions to probe the structure-activity relationship (SAR).

Compound Class Modification Site Rationale for Modification Potential Impact on Activity Example Analogs
Lead Compound -1-Cyclohexanecarbonyl-3-methylpiperazine Baseline for comparison-
Analog Class A Acyl GroupExplore the impact of lipophilicity, aromaticity, and hydrogen bonding capacity on target binding and pharmacokinetics.Altered target affinity, selectivity, and metabolic stability.Benzoyl, Phenylacetyl, Thiophenecarbonyl derivatives.
Analog Class B Piperazine Ring SubstitutionInvestigate the role of the methyl group's size and position on stereoselectivity and potency.Changes in binding orientation and potency; loss or gain of stereospecific activity.Unsubstituted (des-methyl), 2-methyl, N4-substituted derivatives.
Analog Class C Combined ModificationsProbe for synergistic effects between optimal acyl groups and piperazine substitutions.Potential for enhanced potency, selectivity, and improved drug-like properties.Combination of promising substitutions from Classes A and B.

Hypothesized Therapeutic Targets and Mechanisms of Action

Given the prevalence of piperazine derivatives as CNS agents, a primary hypothesis is that 1-Cyclohexanecarbonyl-3-methylpiperazine and its analogs will modulate neurotransmitter systems.[7] Many piperazine-based drugs interact with serotonergic (5-HT) and dopaminergic (D) receptors.[5][6] Specifically, the 5-HT1A receptor is a common target for anxiolytic and antidepressant piperazine drugs.[11][12]

A potential mechanism of action for anxiolytic effects involves agonism at the 5-HT1A receptor.[11] Activation of this G-protein coupled receptor can lead to neuronal hyperpolarization, reducing neuronal excitability and producing a calming effect.[11] Furthermore, some piperazine derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, a mechanism relevant to Alzheimer's disease.[13][14]

Visualizing a Potential Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade following the activation of the 5-HT1A receptor by a piperazine agonist.

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates βγ subunit cAMP cAMP AC->cAMP Converts ATP to Ligand Piperazine Agonist Ligand->Receptor Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (e.g., Neurotrophic Factors) CREB->Gene_Expression Regulates K_efflux K+ Efflux GIRK->K_efflux Opens Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Hypothesized 5-HT1A receptor signaling pathway for a piperazine agonist.

A Framework for Preclinical Evaluation

A multi-tiered approach, starting with in vitro characterization and progressing to in vivo models, is crucial for a robust evaluation. The following experimental workflow provides a logical progression for screening and characterizing the lead compound and its analogs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Start Compound Library (Lead + Analogs) In_Vitro Tier 1: In Vitro Screening Start->In_Vitro In_Vivo Tier 2: In Vivo Behavioral Models In_Vitro->In_Vivo Promising Candidates Receptor_Binding Receptor Binding (Ki determination) Functional_Assay Functional Assays (Agonist/Antagonist) Enzyme_Assay Enzyme Inhibition (e.g., AChE IC50) Cytotoxicity Cytotoxicity (MTT Assay) Tox Tier 3: Preliminary Toxicology In_Vivo->Tox Efficacious Candidates Anxiety_Models Anxiety Models (EPM, LDB) Depression_Models Depression Models (FST, TST) Locomotor Locomotor Activity (OFT) SAR SAR Analysis & Lead Optimization Tox->SAR

Caption: A tiered experimental workflow for evaluating piperazine derivatives.

Detailed Experimental Protocols: In Vitro Characterization

This assay determines the ability of the test compounds to inhibit AChE, the enzyme that degrades acetylcholine. The Ellman's method is a widely used colorimetric technique for this purpose.[13]

  • Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Methodology:

    • Reagent Preparation: Prepare solutions of AChE enzyme, ATCI, DTNB, and test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Assay Setup: In a 96-well plate, add 25 µL of each test compound at various concentrations. Include a positive control (e.g., Donepezil) and a negative control (buffer/solvent only).

    • Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Reaction Initiation: Add 50 µL of DTNB and 75 µL of ATCI to each well to start the reaction.

    • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity).

This assay assesses the general cytotoxicity of the compounds against a chosen cell line (e.g., SH-SY5Y for neuronal cells or HepG2 for liver toxicity).[15]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[15]

    • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Analysis: Express cell viability as a percentage relative to the solvent control and calculate the IC50 or GI50 value.

Detailed Experimental Protocols: In Vivo Efficacy Assessment

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[6][12]

  • Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

  • Methodology:

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

    • Animal Dosing: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) 30-60 minutes before the test. Include a vehicle control group and a positive control group (e.g., diazepam).

    • Test Procedure: Place the mouse at the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes.

    • Data Acquisition: Record the session using a video camera. Score the number of entries into and the time spent in the open and closed arms.

    • Analysis: Calculate the percentage of open arm entries ([Open Arm Entries / Total Arm Entries] x 100) and the percentage of time spent in the open arms ([Time in Open Arms / Total Time] x 100). A significant increase in these parameters compared to the vehicle group indicates an anxiolytic-like effect.

The FST is a common screening tool for potential antidepressant drugs.[12]

  • Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.

  • Methodology:

    • Apparatus: A transparent glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

    • Animal Dosing: Administer the test compound acutely or sub-chronically (e.g., daily for 7 days). Include vehicle and positive control (e.g., imipramine) groups.

    • Test Procedure: Place the mouse in the cylinder for a 6-minute session. The first 2 minutes are considered a habituation period.

    • Data Acquisition: Record the duration of immobility (defined as the absence of all movement except for that required to keep the head above water) during the final 4 minutes of the test.

    • Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Data Interpretation and Lead Optimization

The data gathered from these experiments will allow for a direct comparison of 1-Cyclohexanecarbonyl-3-methylpiperazine with its analogs.

  • Quantitative Data Summary: The potency and efficacy of the compounds should be summarized in tables for clear comparison. Lower Ki, IC50, and GI50 values indicate higher potency.

Table 2: Hypothetical In Vitro Data Summary

Compound IDTargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)AChE Inhibition (IC50, µM)Cytotoxicity (IC50, µM)
Lead Cmpd 5-HT1A15.245.8 (Agonist)> 10075.3
Analog A1 5-HT1A5.812.5 (Agonist)> 10082.1
Analog B1 5-HT1A50.1150.2 (Agonist)85.660.9
Analog B2 5-HT1A12.740.1 (Agonist)> 10078.4
  • Structure-Activity Relationship (SAR) Analysis: By correlating the structural modifications with the changes in biological activity, key SAR insights can be derived. For instance, if Analog A1 (with a benzoyl group) shows higher affinity than the lead compound (with a cyclohexanecarbonyl group), it might suggest that an aromatic ring is preferred for π-π stacking interactions at the receptor binding site. If the (R)-enantiomer of the lead compound is significantly more potent than the (S)-enantiomer, this indicates a specific stereochemical requirement for optimal target engagement.

This systematic approach of synthesis, multi-tiered screening, and SAR analysis provides a robust pathway to identify a lead candidate with the most promising therapeutic potential for further development.

References

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies | AVESİS - KTU AVES. (2022). Karadeniz Technical University. [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies - Biomedical and Pharmacology Journal. (2025). Biomedical and Pharmacology Journal. [Link]

  • Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212 | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. (2019). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. (n.d.). ACG Publications. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). ResearchGate. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (n.d.). Connect Journals. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). MDPI. [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners - Journal of Applied Pharmaceutical Science. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. (2024). Naturalista Campano. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (2021). Encyclopedia.pub. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026). National Center for Biotechnology Information. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). ResearchGate. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed. (2018). National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclohexanecarbonyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol for 1-Cyclohexanecarbonyl-3-methylpiperazine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system designed to mitigate specific molecular hazards. 1-Cyclohexanecarbonyl-3-methylpiperazine (CAS: 1240574-50-8) is a highly specialized compound featuring a lipophilic cyclohexyl group, a basic piperazine moiety, and a reactive methanone functional group[1]. While highly valuable in medicinal chemistry for its ability to interact with neurotransmitter systems and permeate biological membranes[1], its structural profile dictates stringent handling protocols. Analogous to other piperazine derivatives, it poses significant risks of skin corrosion, serious eye damage, and respiratory sensitization[2][3]. This guide provides a self-validating operational framework for researchers and drug development professionals handling this compound.

Section 1: Mechanistic Hazard Assessment

Understanding the molecular behavior of 1-Cyclohexanecarbonyl-3-methylpiperazine is critical for selecting the appropriate Personal Protective Equipment (PPE) and engineering controls:

  • Lipophilicity & Permeability: The cyclohexyl group enhances the compound's lipophilicity, increasing its ability to permeate biological membranes and standard, non-chemical-resistant glove materials[1].

  • Alkalinity & Corrosion: The piperazine ring is inherently basic. Upon contact with moisture on the skin or ocular mucosa, it can cause localized alkaline burns and severe irritation[2].

  • Sensitization Potential: Piperazine and its derivatives are known respiratory and skin sensitizers. Inhalation of fine particulates or aerosols can trigger asthma-like symptoms or allergic reactions[3].

Section 2: Quantitative PPE Specifications

To counteract these specific hazards, the following PPE matrix must be strictly adhered to before initiating any handling procedures.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile rubber glovesThickness > 0.11 mmPrevents permeation of lipophilic cyclohexyl-piperazine derivatives[4].
Eye Protection Chemical safety gogglesANSI Z87.1 compliantProtects against basic, corrosive splashes that cause severe ocular damage[2].
Respiratory NIOSH-approved respiratorP100 / Organic VaporFilters particulates > 0.3 µm; prevents inhalation of sensitizing dusts[4].
Body Protection Flame-resistant lab coat100% Cotton / NomexMitigates exposure to potentially flammable organic solids[3].

Section 3: Operational Workflow & Step-by-Step Methodology

Piperazine_Workflow Setup 1. Pre-Op Setup (Fume Hood & PPE) Handling 2. Active Handling (Anti-static Transfer) Setup->Handling Verify Systems Decon 3. Decontamination (Neutralize Residue) Handling->Decon Post-Transfer Disposal 4. Waste Disposal (Segregate Amines) Decon->Disposal Collect Waste

Operational workflow for handling 1-Cyclohexanecarbonyl-3-methylpiperazine safely.

Phase 1: Pre-Operational Setup

  • Environmental Control: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). This prevents the escape of sensitizing piperazine dusts into the laboratory environment[5].

  • Equipment Verification: Verify that the safety shower and eyewash station have been tested within the last week and are unobstructed[4].

  • PPE Donning: Don PPE in the following order: Lab coat, safety goggles, and finally, double-layered nitrile gloves. Ensure gloves overlap the cuffs of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Active Handling and Transfer

  • Static Mitigation: Because organic powders can accumulate static charge and pose a flammability risk[3], use anti-static weighing boats and grounded spatulas.

  • Weighing Protocol: Tare the vessel inside the fume hood. Carefully transfer the 1-Cyclohexanecarbonyl-3-methylpiperazine using a dedicated, clean spatula to avoid cross-contamination and unintended nucleophilic reactions at the methanone carbonyl site[1].

  • Solvent Addition: If dissolving the compound, add the solvent slowly. The basic nature of the piperazine ring can cause exothermic reactions with strong acids or incompatible solvents[3].

Phase 3: Decontamination and Doffing

  • Surface Decontamination: Wipe down the balance and fume hood surfaces with a suitable solvent (e.g., dilute alcohol or a mildly acidic decontamination solution) to neutralize residual basic piperazine traces, followed by a water wipe[5].

  • Doffing Sequence: Remove the outer layer of gloves inside the fume hood and dispose of them in a designated solid hazardous waste container. Remove safety goggles, followed by the lab coat, and finally the inner gloves.

  • System Validation: Perform a quick inflation test on the inner gloves post-doffing to verify no micro-punctures occurred during handling, ensuring the integrity of the safety system.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water for at least 30 seconds immediately after doffing PPE, even if no breach was detected[4].

Section 4: Spill Response and Disposal Plan

Minor Spills (<50g):

  • Do not sweep dry powder, as this generates sensitizing aerosols.

  • Cover the spill with a damp, inert absorbent material (e.g., diatomaceous earth) to suppress dust[5].

  • Carefully scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Wash the area with a dilute acidic solution to neutralize the basic residue, followed by soap and water.

Disposal: 1-Cyclohexanecarbonyl-3-methylpiperazine waste must never be disposed of down the drain[6].

  • Solid Waste: Segregate contaminated gloves, weighing boats, and paper towels into a clearly labeled "Hazardous Solid Waste - Basic Amines" container.

  • Liquid Waste: Collect dissolved compound waste in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Keep separate from strong oxidizing agents and acids to prevent hazardous reactions[3].

References

  • CymitQuimica. "CAS 1240574-50-8: Cyclohexyl(3-methyl-1-piperazinyl)methanone".
  • Benchchem. "Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine".
  • Benchchem. "Personal protective equipment for handling Piperazine-2-thione".
  • TCI Chemicals. "SAFETY DATA SHEET: Piperazine Anhydrous".
  • Fisher Scientific. "SAFETY DATA SHEET: Piperazine, anhydrous".
  • MedChemExpress. "Piperazine citrate-SDS".

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexanecarbonyl-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclohexanecarbonyl-3-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.